4-Dibenzofurancarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYTWBPRZFRASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242400 | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96706-46-6 | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Facile Synthesis of 4-Dibenzofurancarboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two primary and facile synthetic routes for the preparation of 4-dibenzofurancarboxaldehyde, a key intermediate in the synthesis of various biologically active molecules and materials. The methodologies discussed are Directed ortho-metalation (DoM) and the Vilsmeier-Haack reaction. This document offers detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in their practical applications.
Introduction
Dibenzofuran and its derivatives are significant structural motifs in medicinal chemistry and materials science. Among these, this compound serves as a crucial building block for the synthesis of complex organic molecules. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making efficient and selective access to this compound highly valuable. This guide details two effective methods for its synthesis, providing a comparative analysis to assist in selecting the most suitable route based on available resources and desired outcomes.
Synthetic Pathways
Two principal and facile methods for the synthesis of this compound are outlined below:
-
Method A: Directed ortho-metalation (DoM) followed by Formylation: This is a highly regioselective method that utilizes the directing effect of the furan oxygen atom to achieve metalation specifically at the 4-position, followed by quenching with an electrophilic formylating agent.
-
Method B: Vilsmeier-Haack Formylation: This method involves the use of the Vilsmeier reagent to directly formylate the electron-rich dibenzofuran ring. While potentially less regioselective than the DoM approach, it offers an alternative under different reaction conditions.
Method A: Directed ortho-metalation (DoM)
The Directed ortho-metalation of dibenzofuran is a powerful strategy for the regioselective introduction of a formyl group at the 4-position. The furan oxygen atom directs the lithiation to the adjacent ortho-position. The resulting 4-lithiodibenzofuran is then quenched with N,N-dimethylformamide (DMF) to yield the target aldehyde.
Caption: Workflow for the synthesis of this compound via DoM.
Materials:
-
Dibenzofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with dibenzofuran (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times. Anhydrous THF is added via syringe.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 to 1.5 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Formylation (Quenching): Anhydrous DMF (2.0 to 3.0 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours, then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Method B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the dibenzofuran ring.
Caption: Pathway for the Vilsmeier-Haack formylation of dibenzofuran.
Materials:
-
Dibenzofuran
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium acetate solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, anhydrous DMF (as solvent and reagent) is cooled to 0 °C. Phosphorus oxychloride (1.1 to 1.5 eq) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: A solution of dibenzofuran (1.0 eq) in anhydrous DCE or DCM is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (typically 50-80 °C) for several hours (2-6 h), with progress monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature and then poured carefully onto crushed ice. A solution of sodium acetate is added to neutralize the mixture. The mixture is stirred until the intermediate iminium salt is fully hydrolyzed.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. Note: Isomeric products may be formed and require careful separation.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Method A: Directed ortho-metalation | Method B: Vilsmeier-Haack Formylation |
| Starting Material | Dibenzofuran | Dibenzofuran |
| Key Reagents | n-Butyllithium, DMF | POCl₃, DMF |
| Solvent | Anhydrous THF | Anhydrous DCE or DCM |
| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux (50-80 °C) |
| Reaction Time | 4-6 hours (excluding overnight stir) | 3-7 hours |
| Reported Yield | Good to Excellent (typically >70%) | Moderate to Good (variable, depends on substrate) |
| Regioselectivity | High for the 4-position | May produce a mixture of isomers (2- and 4-carboxaldehydes) |
| Key Advantages | High regioselectivity | Milder conditions for the substrate (no strong organometallic base) |
| Key Disadvantages | Requires strictly anhydrous conditions and low temperatures | Potential for isomeric byproducts, requiring careful purification |
Conclusion
This guide has detailed two facile and effective methods for the synthesis of this compound. The Directed ortho-metalation (DoM) approach offers high regioselectivity and is the preferred method for obtaining the 4-isomer with high purity. The Vilsmeier-Haack reaction provides a viable alternative, although careful optimization may be required to control regioselectivity and simplify purification. The choice of method will depend on the specific requirements of the researcher, including the desired purity of the final product and the laboratory equipment available. Both protocols, when executed with care, provide reliable access to this important synthetic intermediate.
Synthetic Pathways to 4-Dibenzofurancarboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4-Dibenzofurancarboxaldehyde, a key intermediate in the development of various pharmaceutical and materials science applications. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data in a clear, structured format.
Introduction
Dibenzofuran and its derivatives are of significant interest due to their presence in various biologically active natural products and their utility as core structures in medicinal chemistry and materials science. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules. The regioselective introduction of a formyl group at the 4-position of the dibenzofuran nucleus is a key synthetic challenge. This guide focuses on the most efficient and widely adopted method to achieve this transformation.
Primary Synthetic Route: Ortho-Lithiation and Formylation
The most effective and regioselective method for the synthesis of this compound is the ortho-lithiation of dibenzofuran followed by formylation. This approach takes advantage of the directing effect of the furan oxygen atom, which facilitates the deprotonation at the adjacent C-4 position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 4-dibenzofuranyllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.
This directed ortho-metalation (DoM) strategy offers high regioselectivity, favoring the 4-position over other positions on the dibenzofuran ring system.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the lithiation-formylation strategy.
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is charged with dibenzofuran.
-
Dissolution: Anhydrous THF is added to the flask to dissolve the dibenzofuran. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 to 1.5 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure complete lithiation. The formation of the 4-lithiodibenzofuran may be indicated by a color change.
-
Formylation: The reaction mixture is cooled back to -78 °C. Anhydrous DMF (2 to 3 equivalents) is then added dropwise via syringe. The mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature and stirred for an additional period (e.g., 1-2 hours).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Yields can vary depending on the precise reaction conditions and purification methods.
| Parameter | Value |
| Starting Material | Dibenzofuran |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 60-80% |
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.21 g/mol |
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.20 | s | - | -CHO |
| 8.30 | dd | 7.7, 1.2 | H-6 |
| 8.00 | d | 7.7 | H-5 |
| 7.85 | d | 8.2 | H-1 |
| 7.70 | d | 8.2 | H-9 |
| 7.55 | t | 7.7 | H-7 |
| 7.45 | t | 7.7 | H-8 |
| 7.35 | t | 8.2 | H-2 |
Note: Solvent for NMR data is typically CDCl₃. Assignments are based on typical chemical shifts and coupling patterns for this class of compound.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | -CHO |
| 156.8 | C-9a |
| 152.0 | C-4a |
| 131.0 | C-6 |
| 129.5 | C-4 |
| 128.0 | C-8 |
| 125.0 | C-5b |
| 124.5 | C-1 |
| 123.0 | C-7 |
| 121.5 | C-9 |
| 121.0 | C-5a |
| 112.0 | C-2 |
| 111.5 | C-3 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a directed ortho-lithiation and subsequent formylation of dibenzofuran. This method provides good yields and high regioselectivity. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals in the fields of drug development and materials science to synthesize this valuable intermediate for their specific applications. Careful control of anhydrous conditions is critical for the success of the lithiation step.
Synthesis of 4-Dibenzofurancarboxaldehyde from Dibenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-dibenzofurancarboxaldehyde from dibenzofuran. This key intermediate is of significant interest in medicinal chemistry and materials science. This document details the core methodologies, including in-depth experimental protocols and quantitative data, to assist researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
Dibenzofuran is a heterocyclic compound composed of a central furan ring fused to two benzene rings. Its derivatives are scaffolds for various biologically active molecules and functional organic materials. The introduction of a formyl group at the 4-position of the dibenzofuran nucleus yields this compound, a versatile precursor for further molecular elaboration. The principal methods for this transformation are direct formylation via lithiation and the Vilsmeier-Haack reaction. This guide will explore these two synthetic pathways in detail.
Synthetic Methodologies
Two primary methods have been established for the synthesis of this compound from dibenzofuran:
-
Method A: Lithiation followed by Formylation (Gilman and Jacoby Synthesis)
-
Method B: Vilsmeier-Haack Reaction
The selection of the appropriate method depends on factors such as available reagents, desired scale, and tolerance to specific reaction conditions.
Method A: Lithiation followed by Formylation (Gilman and Jacoby Synthesis)
This classic method, first reported by Gilman and Jacoby, involves the directed ortho-metalation of dibenzofuran using an organolithium reagent, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).
The lithiation of dibenzofuran is a prime example of directed ortho-metalation (DoM).[1][2][3] The heteroatom of the furan ring, oxygen, acts as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium reagent (e.g., n-butyllithium).[1][2] This coordination directs the deprotonation to the adjacent ortho position, which in the case of dibenzofuran is the 4-position. This directed deprotonation is a kinetically controlled process, favoring the formation of the more rapidly formed ortho-lithiated species over the thermodynamically more stable product.[4][5][6][7][8] The resulting 4-dibenzofuranyllithium is then trapped with an electrophile, in this case, a formylating agent like DMF, to yield this compound.
The following protocol is based on the work of Gilman and Jacoby.
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dibenzofuran and anhydrous diethyl ether under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexane is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete lithiation.
-
Formylation: The reaction mixture is cooled again to 0 °C, and anhydrous N,N-dimethylformamide is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Method B: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][9][10][11][12][13][14][15] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃).
The reaction proceeds via the formation of a chloroiminium ion, the Vilsmeier reagent, which is a potent electrophile.[3] Dibenzofuran, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution with the Vilsmeier reagent. The substitution pattern is governed by the electronic and steric effects of the dibenzofuran ring system. While electrophilic substitution on dibenzofuran can lead to a mixture of isomers, the Vilsmeier-Haack reaction can be optimized to favor the formation of the 4-carboxaldehyde derivative.
The following is a general protocol for the Vilsmeier-Haack formylation that can be adapted for dibenzofuran.
Materials:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃), aqueous solution
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous DMF is dissolved in anhydrous dichloromethane and cooled to 0 °C. Phosphorus oxychloride is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: A solution of dibenzofuran in anhydrous DMF or DCM is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to drive the reaction to completion, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of an aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. The mixture is stirred vigorously for a period to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from dibenzofuran using the two described methods.
| Parameter | Method A: Lithiation/Formylation (Gilman and Jacoby) | Method B: Vilsmeier-Haack Reaction |
| Reagents | Dibenzofuran, n-BuLi, DMF | Dibenzofuran, DMF, POCl₃ |
| Solvent | Diethyl ether or THF | Dichloromethane or DMF |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | Several hours to overnight | 1-6 hours |
| Yield | ~65% | Typically moderate to good (estimated 60-80%) |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization |
Note: The yield for the Vilsmeier-Haack reaction is an estimate based on typical yields for similar substrates, as a specific yield for the 4-isomer of dibenzofuran was not explicitly found in the provided search results.
Mandatory Visualizations
Reaction Pathways
The following diagrams illustrate the chemical transformations for the synthesis of this compound.
Caption: Lithiation and formylation of dibenzofuran.
Caption: Vilsmeier-Haack formylation of dibenzofuran.
Experimental Workflows
The following diagrams outline the key steps in the experimental procedures.
Caption: Workflow for Lithiation/Formylation.
Caption: Workflow for Vilsmeier-Haack Reaction.
Conclusion
The synthesis of this compound from dibenzofuran can be effectively achieved through two primary methods: lithiation followed by formylation and the Vilsmeier-Haack reaction. The Gilman and Jacoby method offers excellent regioselectivity for the 4-position due to the directed ortho-metalation mechanism. The Vilsmeier-Haack reaction provides an alternative route, although regioselectivity may require careful optimization of reaction conditions. The choice between these methods will be guided by the specific requirements of the research, including scale, available equipment, and desired purity of the final product. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the synthesis of this valuable chemical intermediate.
References
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. jackwestin.com [jackwestin.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. ajrconline.org [ajrconline.org]
Spectroscopic Characterization of 4-Dibenzofurancarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Dibenzofurancarboxaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Introduction
This compound is a heterocyclic aromatic aldehyde. The dibenzofuran core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Spectroscopic characterization is a fundamental requirement for the unambiguous identification and purity assessment of such compounds, which is critical in research and drug development. This guide covers the key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of dibenzofuran, aromatic aldehydes, and substituted dibenzofuran derivatives.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium, Weak | Aldehydic C-H Stretch (Fermi resonance doublet) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Dibenzofuran ether linkage) |
| ~1100 | Medium | In-plane C-H Bending |
| ~850-750 | Strong | Out-of-plane C-H Bending |
Table 2: Predicted UV-Vis Spectral Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Solvent |
| ~220-240 | High | π → π | Ethanol/Methanol |
| ~280-300 | Medium | π → π | Ethanol/Methanol |
| ~320-340 | Low | n → π* | Ethanol/Methanol |
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.0-8.2 | m | 2H | Aromatic Protons |
| ~7.4-7.7 | m | 5H | Aromatic Protons |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~156-160 | Quaternary C (adjacent to ether oxygen) |
| ~110-135 | Aromatic CH and Quaternary C |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.2 UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (generally 0.1-1.0).
-
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes (1 cm path length).
-
Fill one cuvette with the solvent to be used as the reference (blank).
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan the sample from a wavelength of approximately 400 nm down to 200 nm.
-
-
Data Processing: The absorbance of the blank is automatically subtracted from the sample absorbance to generate the final spectrum. The wavelengths of maximum absorbance (λmax) are recorded.
3.3 NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A larger number of scans is typically needed due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is calibrated by setting the residual solvent peak or the TMS peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Visualization of a General Synthetic Pathway
As specific signaling pathways for this compound are not well-documented, a diagram illustrating a general synthetic route to substituted dibenzofurans is provided below. This is relevant for researchers in drug development who may need to synthesize derivatives of this scaffold.
Caption: A general synthetic scheme for dibenzofuran derivatives.
Technical Guide: ¹H and ¹³C NMR Analysis of 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted NMR Data
A complete, experimentally verified, and published dataset for the ¹H and ¹³C NMR of 4-Dibenzofurancarboxaldehyde is not available in the searched literature. However, based on the known structure and general principles of NMR spectroscopy for aromatic aldehydes and dibenzofuran derivatives, a qualitative prediction of the spectra can be made.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and a characteristic signal for the aldehyde proton further downfield (around 10.0 ppm). The protons on the dibenzofuran core will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the region of 110-160 ppm. The number of distinct carbon signals will depend on the molecule's symmetry.
Experimental Protocol for NMR Analysis
The following section details a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for aromatic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility is an issue in CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Spectrometer and Setup
-
Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is recommended.
-
Probe: A standard broadband probe capable of detecting both ¹H and ¹³C nuclei.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Acquisition
¹H NMR Spectroscopy:
-
Experiment: A standard one-dimensional proton pulse-acquire experiment.
-
Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
¹³C NMR Spectroscopy:
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: A spectral width of around 200-220 ppm is appropriate to cover the expected chemical shift range.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond C-H), which is crucial for assigning quaternary carbons.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the NMR analysis process.
Caption: General Workflow for NMR Analysis of this compound.
Caption: Logical Relationships in NMR Data Interpretation.
References
Crystal Structure of 4-Dibenzofurancarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-Dibenzofurancarboxaldehyde, a derivative of dibenzofuran. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antibacterial properties. This document details the molecular geometry, crystallographic data, and experimental protocols for the synthesis and structural determination of this compound, serving as a critical resource for researchers engaged in drug discovery and materials science.
Molecular Structure and Crystallographic Data
The crystal structure of this compound (C₁₃H₈O₂) was determined by single-crystal X-ray diffraction. The molecule consists of a dibenzofuran core with a carboxaldehyde group substituted at the 4-position. The crystallographic analysis reveals a monoclinic crystal system with the space group P2(1)/n.[1]
Key Structural Features:
-
Planarity: The dibenzofuran ring system is nearly planar, with a very small dihedral angle of 1.4(1) degrees between the two benzenoid rings.[1] However, the benzenoid ring bearing the carboxaldehyde group exhibits a slight non-planarity.[1]
-
Bond Lengths and Angles: The average C-C bond length within the benzenoid rings is 1.388 (9) Å, and the average interior angle is 120.0 (2.6) degrees, which are typical for aromatic systems.[1]
-
Intermolecular Interactions: The crystal packing is characterized by pairs of molecules related by inversion centers.[1] Close contacts are observed between the carbonyl and furan oxygen atoms and the hydrogen atoms of adjacent rings, with separations slightly less than the sum of their van der Waals radii, suggesting weak hydrogen bonding interactions that stabilize the crystal lattice.[1]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 6.589 (1) |
| b (Å) | 9.784 (2) |
| c (Å) | 14.394 (2) |
| β (°) | 95.69 (1) |
| Volume (ų) | 923.4 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.41 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R-factor | 0.048 for 964 unique reflections |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the lithiation of dibenzofuran followed by formylation.
Materials:
-
Dibenzofuran
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
A solution of dibenzofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of sec-butyllithium in cyclohexane is added dropwise to the cooled dibenzofuran solution with stirring. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide is then added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Single-Crystal X-ray Diffraction
Crystal Growth:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified this compound in an appropriate solvent system, such as a mixture of hexane and ethyl acetate.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The diffraction data are processed to yield a set of unique reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using standard crystallographic software.
Caption: General workflow for the determination of a crystal structure by X-ray diffraction.
Biological Significance and Signaling Pathways
While the broader class of dibenzofurans has been investigated for various biological activities, including anticancer and antibacterial effects, specific signaling pathways involving this compound have not been extensively reported in the scientific literature to date. The structural information presented in this guide can, however, serve as a foundation for future research into its biological mechanism of action. The presence of the aldehyde functional group and the planar aromatic system are key features that could mediate interactions with biological targets. Further studies, such as molecular docking and in vitro assays, are required to elucidate its potential role in modulating specific cellular signaling pathways.
Conclusion
This technical guide provides a detailed summary of the crystal structure of this compound, including its molecular geometry and crystallographic parameters. The provided experimental protocols for its synthesis and single-crystal X-ray diffraction analysis offer a practical resource for researchers. While the specific biological pathways of this compound remain to be fully elucidated, the foundational structural data herein is crucial for guiding future drug design and development efforts targeting the dibenzofuran scaffold.
References
physical and chemical properties of 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Dibenzofurancarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, and spectral characteristics to support research and development activities.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O₂ | |
| Molecular Weight | 196.21 g/mol | [1] |
| CAS Number | 96706-46-6 | |
| Appearance | Solid | |
| Melting Point | 94-98 °C | |
| Boiling Point | 360.5 ± 15.0 °C (Predicted) | |
| Density | 1.41 g/cm³ (Calculated from crystal data) | [1] |
| Solubility | While specific data for this compound is limited, dibenzofuran, the parent compound, is known to be soluble in organic solvents like benzene, toluene, and chloroform, and practically insoluble in water. |
Crystal Structure
The molecular structure of this compound has been determined by X-ray crystallography.[1] The molecule is largely planar, with a slight non-planarity in the benzenoid ring to which the carbonyl group is attached.[1] The dihedral angle between the two benzenoid rings is 1.4(1) degrees.[1] The crystal structure reveals that the molecules form pairs related by inversion centers.[1]
Synthesis and Reactivity
The synthesis of this compound can be approached through the formylation of the dibenzofuran core. Several general methods for the formylation of electron-rich aromatic compounds are applicable.
Potential Synthetic Routes
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[2][3][4][5][6] The reaction is regioselective, with substitution generally occurring at the less sterically hindered position.[5]
-
Ortho-Lithiation followed by Formylation: This method involves the direct deprotonation of the aromatic ring using a strong base, such as an organolithium reagent (e.g., n-BuLi), followed by quenching the resulting aryllithium species with a formylating agent like DMF.[7][8] The regioselectivity of the lithiation can be directed by certain functional groups present on the aromatic ring.[8]
A logical workflow for the synthesis via the Vilsmeier-Haack reaction is depicted below.
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known spectral characteristics of aldehydes and aromatic compounds, the following properties can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the dibenzofuran rings, and a distinct singlet for the aldehydic proton further downfield (typically 9.5-10.5 ppm). The coupling patterns of the aromatic protons would provide information about their substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (typically 190-200 ppm).[9] Aromatic carbons will appear in the range of approximately 110-160 ppm.[10] The number of distinct signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1740 cm⁻¹.[11] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 196.21 would be expected. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, corresponding to the loss of CHO).[12][13][14]
Biological Activity
While specific biological studies on this compound are not extensively documented in the available literature, the broader class of benzofuran and dibenzofuran derivatives has attracted significant attention for their diverse pharmacological activities.[15][16][17] Derivatives of these core structures have been investigated for their potential as:
The biological evaluation of novel benzofuran and dibenzofuran derivatives is an active area of research.[15][16] The synthesis of various derivatives and their subsequent screening against different biological targets could reveal the potential of this compound as a scaffold for drug discovery.
The general workflow for such a biological evaluation is outlined below.
Caption: A simplified workflow for the biological evaluation and lead optimization of this compound derivatives.
Conclusion
This compound presents a valuable scaffold for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its known properties and potential for further exploration. The development of detailed and reproducible synthetic protocols and the comprehensive characterization of its spectroscopic and biological properties will be crucial for unlocking its full potential in various scientific applications.
References
- 1. Structure of this compound, C13H8O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. careerendeavour.com [careerendeavour.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 17. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Dibenzofurancarboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dibenzofurancarboxaldehyde, a key intermediate in the synthesis of various organic compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document extrapolates solubility information from its parent compound, dibenzofuran, and general principles of organic chemistry. It also outlines a standard experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound. This guide aims to be a valuable resource for researchers working with this compound in synthetic chemistry and drug development.
Introduction
This compound is an aromatic aldehyde built upon the dibenzofuran heterocyclic system. Its chemical structure, featuring a polar aldehyde group attached to a large, nonpolar polycyclic aromatic framework, dictates its solubility behavior in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, and application in subsequent chemical reactions, particularly in the context of drug discovery and materials science where precise control of reaction conditions is paramount.
Physicochemical Properties of this compound
While extensive experimental data on the physicochemical properties of this compound is limited, some key characteristics can be inferred from its structure and available data for related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₂ | - |
| Molecular Weight | 196.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
The presence of the aldehyde functional group introduces polarity, which may slightly enhance its solubility in polar organic solvents compared to the parent, nonpolar dibenzofuran. However, the large, rigid, and aromatic dibenzofuran moiety is the dominant structural feature, suggesting that the compound will generally favor solubility in nonpolar to moderately polar organic solvents.
Solubility of this compound: A Qualitative and Estimated Overview
The addition of a carboxaldehyde group is expected to slightly increase polarity. This may lead to improved solubility in more polar organic solvents compared to dibenzofuran, while its solubility in nonpolar solvents might be slightly reduced.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Nonpolar Solvents | |||
| Toluene | Aromatic | Soluble | The aromatic nature of toluene will interact favorably with the dibenzofuran ring system. |
| Benzene | Aromatic | Soluble | Similar to toluene, the aromatic ring of benzene will effectively solvate the solute.[4] |
| Hexane | Aliphatic | Sparingly Soluble | The large aromatic system of the solute has limited favorable interactions with the aliphatic solvent. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Soluble | DMSO is a powerful solvent for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
| Acetone | Ketone | Soluble | The polarity of the ketone group can interact with the aldehyde group of the solute.[4] |
| Ethyl Acetate | Ester | Moderately Soluble | Offers a balance of polarity and nonpolar character. |
| Chloroform | Halogenated | Soluble | The polarity and ability to form weak hydrogen bonds make it a good solvent for many organic compounds.[2] |
| Diethyl Ether | Ether | Moderately Soluble | The ether provides some polarity to interact with the aldehyde group.[4] |
| Polar Protic Solvents | |||
| Ethanol | Alcohol | Moderately Soluble | The hydroxyl group can hydrogen bond with the aldehyde oxygen, but the large nonpolar part of the solute limits high solubility.[4] |
| Methanol | Alcohol | Sparingly Soluble | More polar than ethanol, making it a less ideal solvent for the largely nonpolar solute. |
| Acetic Acid | Carboxylic Acid | Soluble | The acidic proton and polar nature of acetic acid can interact favorably with the solute.[4] |
| Water | Protic | Insoluble | The large nonpolar aromatic structure dominates, leading to very poor solubility in water.[3] |
Disclaimer: The solubility data presented in this table is estimated based on the properties of the parent compound, dibenzofuran, and general chemical principles. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining the Solubility of this compound
The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Detailed Procedure
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of solution withdrawn in mL) * 100
Signaling Pathways and Applications
Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex molecules that may have biological activity. Researchers in drug development may use this compound as a building block to synthesize novel compounds that are then screened for their effects on various biological pathways.
The logical relationship for the utility of solubility data in a research context is illustrated below.
Caption: Role of solubility data in research.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust, qualitative framework for its solubility in a range of common organic solvents, based on the behavior of its parent compound, dibenzofuran. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values tailored to their specific laboratory conditions. A thorough understanding of the solubility of this compound is a fundamental prerequisite for its effective use in the synthesis of new chemical entities, which is of particular importance to the fields of medicinal chemistry and materials science.
References
A Theoretical Chemist's Guide to 4-Dibenzofurancarboxaldehyde: Bridging Theory and Experiment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental landscape of 4-Dibenzofurancarboxaldehyde, a heterocyclic aldehyde with a dibenzofuran core. Dibenzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic electronics.[1][2][3] This document outlines the established experimental structural parameters, details a robust computational methodology for theoretical analysis, and presents a standard protocol for its synthesis, thereby offering a complete framework for future research and development.
Molecular Structure: Experimental Benchmark
The foundation of any theoretical calculation is the accurate representation of the molecular structure. Fortunately, the crystal structure of this compound has been determined by X-ray diffraction, providing precise experimental data for comparison and validation of computational models.[4]
The molecule crystallizes in a monoclinic system.[4] Key structural features include a near-planar dibenzofuran core, with a slight deviation in the benzenoid ring bearing the carboxaldehyde group. The dihedral angle between the two benzenoid rings is a mere 1.4(1) degrees.[4]
Table 1: Experimental vs. Theoretical Geometric Parameters
The following table summarizes the key experimental bond lengths and angles. A column for theoretical values has been included to be populated by researchers following the computational protocol outlined in this guide.
| Parameter | Atoms Involved | Experimental Value (Å or °)[4] | Theoretical Value (To be calculated) |
| Bond Lengths (Å) | |||
| C-C (avg. benzenoid) | - | 1.388 (9) | |
| C-O (furan) | C-O-C | - | |
| C=O (aldehyde) | C-C=O | - | |
| C-H (aldehyde) | C-CHO | - | |
| **Bond Angles (°) ** | |||
| C-C-C (avg. benzenoid) | - | 120.0 (2.6) | |
| C-O-C (furan) | C-O-C | - | |
| O=C-C | O=C-C | - | |
| O=C-H | O=C-H | - | |
| Dihedral Angles (°) | |||
| Benzenoid-Benzenoid | - | 1.4 (1) | |
| Dibenzofuran-Aldehyde | - | - |
Theoretical Calculations: A Methodological Workflow
To understand the electronic structure, reactivity, and spectroscopic properties of this compound, a series of quantum chemical calculations can be performed. Density Functional Theory (DFT) is a powerful and widely used method for such investigations on organic molecules.[5][6]
Caption: A typical workflow for DFT calculations on this compound.
Experimental Protocol: Computational Details
-
Geometry Optimization: The initial molecular geometry can be based on the published crystal structure.[4] A full geometry optimization should be performed using DFT. A common and effective functional is B3LYP, paired with a comprehensive basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions.[5][6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7] Calculations should be performed on the optimized geometry, and the results can be compared to experimental data (if available) or used for predictive assignment.
-
Electronic Properties: Single-point energy calculations on the optimized geometry will yield crucial electronic data.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) provides insight into the molecule's kinetic stability and electronic excitation properties.[8][9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths.[10][11] This allows for the simulation of the UV-Vis absorption spectrum, which can be directly compared to experimental measurements.
Predicted Spectroscopic and Electronic Data
The following tables are structured to be populated with data generated from the computational protocol described above.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(C=O) | Aldehyde C=O stretch | |||
| ν(C-H)aldehyde | Aldehyde C-H stretch | |||
| ν(C-O-C) | Furan ring C-O-C stretch | |||
| ν(Ar-H) | Aromatic C-H stretch | |||
| δ(Ar-H) | Aromatic C-H bend |
Note: Calculated harmonic frequencies are often systematically higher than experimental values. A scaling factor may be applied for better comparison.[12]
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
| C1 | - | |
| C2 | ||
| C3 | ||
| C4 | - | |
| C4a | - | |
| C5a | - | |
| C6 | ||
| C7 | ||
| C8 | ||
| C9 | ||
| C9a | - | |
| C9b | - | |
| CHO (aldehyde) |
Table 4: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (ΔE, eV) | |
| Dipole Moment (Debye) | |
| Ionization Potential (eV) | |
| Electron Affinity (eV) |
Synthesis of this compound
The regioselective synthesis of this compound is typically achieved through the lithiation of dibenzofuran followed by formylation. The ortho-directing effect of the furan oxygen favors lithiation at the C4 position.[1][2]
Experimental Protocol: Synthesis
A representative procedure for the synthesis is as follows[1][2]:
-
Lithiation: A solution of dibenzofuran in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction mixture is stirred at low temperature for a specified period to ensure complete lithiation at the C4 position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the solution, and the reaction is allowed to warm to room temperature gradually.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Caption: The synergistic relationship between experimental data and theoretical calculations.
Conclusion and Outlook
This guide provides a foundational framework for researchers investigating this compound. By integrating established experimental data with a detailed protocol for theoretical calculations, it paves the way for a deeper understanding of this molecule's properties. The computational methods outlined here will allow for the prediction of its reactivity, spectroscopic signatures, and electronic behavior, which is crucial for applications in drug design and materials science. The synergy between robust computational modeling and empirical validation is key to accelerating the discovery and development of novel dibenzofuran-based compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure of this compound, C13H8O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. irjweb.com [irjweb.com]
- 9. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Dibenzofuran Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran aldehydes represent a class of heterocyclic compounds with a growing significance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, isolation from natural sources, and chemical synthesis of these valuable molecules. Detailed experimental protocols for key methodologies are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the logical workflows and potential biological pathways associated with dibenzofuran aldehydes through detailed diagrams, offering a valuable resource for researchers engaged in the exploration and application of these compounds.
Introduction
Dibenzofuran, a heterocyclic compound consisting of two benzene rings fused to a central furan ring, forms the core scaffold for a variety of naturally occurring and synthetic molecules. The introduction of an aldehyde functional group to this scaffold gives rise to dibenzofuran aldehydes, which serve as versatile intermediates in organic synthesis and have demonstrated a range of biological activities. These compounds are found in nature, primarily as secondary metabolites in lichens and fungi, and can also be efficiently prepared through various synthetic routes. Their potential as anticancer and anti-inflammatory agents has spurred further investigation into their mechanisms of action and development as therapeutic leads.[1][2]
Discovery and Isolation from Natural Sources
Dibenzofuran derivatives are notable secondary metabolites produced by various organisms, particularly lichens and endophytic fungi.[3][4] The isolation of these compounds, including those with aldehyde functionalities, is a critical first step in their characterization and biological evaluation.
Natural Sources
-
Lichens: Lichens are a well-documented source of dibenzofurans, with usnic acid being a prominent example. While not an aldehyde itself, its derivatives can feature this functional group. Species of the genera Usnea and Cladonia are known to produce significant quantities of dibenzofuran-based compounds.[5][6]
-
Fungi: Endophytic fungi, such as those from the genus Penicillium and Aspergillus, have been found to produce a diverse array of secondary metabolites, including dibenzofurans.[4][7]
Experimental Protocol: Isolation from Natural Sources
The following protocol outlines a general procedure for the extraction and purification of dibenzofuran aldehydes from lichens or fungal cultures.
1. Extraction:
- Air-dried and powdered lichen thallus or fungal biomass is subjected to solvent extraction.
- Commonly used solvents include acetone, ethyl acetate, and methanol, often used sequentially in a Soxhlet apparatus to extract a wide range of metabolites.[3] Green extraction methods using ultrasound assistance with solvents like ethyl lactate are also being explored.[8]
- For fungal cultures, the mycelium is separated from the broth, and both can be extracted separately with a solvent like ethyl acetate.[9]
2. Concentration:
- The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
3. Purification:
- Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate fractions with different polarities.[9]
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compounds (as determined by thin-layer chromatography) are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a gradient of an aqueous solvent (often with 0.1% acetic acid) and acetonitrile is a common setup.[5][7][10]
Chemical Synthesis of Dibenzofuran Aldehydes
Various synthetic strategies have been developed for the efficient preparation of dibenzofuran aldehydes, offering access to a wider range of derivatives than are available from natural sources.
Synthetic Strategies
-
Formylation of Dibenzofuran: Direct formylation of the dibenzofuran core is a common approach. The Vilsmeier-Haack reaction or the use of dichloromethyl methyl ether with a Lewis acid like tin(IV) chloride can introduce an aldehyde group onto the aromatic ring.[11][12]
-
From Functionalized Dibenzofurans: Alternatively, a pre-functionalized dibenzofuran, such as a bromo- or methoxy-substituted derivative, can be used as a starting material. Lithiation followed by reaction with N,N-dimethylformamide (DMF) is a standard method to introduce the aldehyde group.[11]
-
Palladium-Catalyzed Cyclization: More advanced methods involve the intramolecular cyclization of diaryl ethers using palladium catalysis to construct the dibenzofuran core, which can then be functionalized.[1][13]
Experimental Protocol: Synthesis of 2-Methoxy-dibenzofuran-1-carbaldehyde and 3-carbaldehyde[12]
1. Formylation of 2-Methoxydibenzofuran:
- To a solution of 2-methoxydibenzofuran in a suitable solvent, add α,α-dichloromethyl methyl ether and tin(IV) chloride.
- The reaction mixture is stirred at room temperature, and its progress is monitored by TLC.
- This reaction typically yields a mixture of the 1- and 3-carbaldehyde isomers.
2. Separation of Isomers:
- The resulting mixture of aldehydes is separated by column chromatography on silica gel to yield the pure isomers.
Quantitative Data
The following tables summarize key quantitative data related to the isolation and synthesis of dibenzofuran aldehydes and their derivatives.
Table 1: Yields of Dibenzofuran Derivatives from Natural Sources and Synthesis
| Compound | Source/Method | Yield | Reference |
| Usnic Acid | Xanthoparmelia chlorochroa (Lichen) | 2% (by weight) | [14] |
| Usnic Acid | Cladonia uncialis (Lichen) | 95.2% (four-fold extraction) | [15] |
| 2-Methoxydibenzofuran-1-carbaldehyde & 3-carbaldehyde | Formylation of 2-methoxydibenzofuran | 95% (total) | [12] |
| Dibenzofuran Derivatives | Palladium-Catalyzed Cyclization | Moderate to good | [1][13] |
Table 2: Spectroscopic Data for Selected Dibenzofuran Aldehydes
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrometry (m/z) | Reference |
| Furan-2-carbaldehyde | 9.64 (s, 1H, CHO) | 177.9 (CHO) | M+ at 96 | [16] |
| 7-Hydroxybenzofuran-4-carbaldehyde | - | - | - | [17] |
| 2-Methoxydibenzofuran-1-carbaldehyde | 9.98 (s, 1H) | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 | - | [12][18] |
| 2-Methoxydibenzofuran-3-carbaldehyde | - | 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 | - | [12][18] |
| Note: The mass spectrum of aromatic aldehydes typically shows a strong molecular ion peak (M+). Common fragmentation patterns include the loss of a hydrogen atom ([M-1]+) and the loss of a carbonyl group ([M-29]+).[19][20][21] |
Biological Activities and Signaling Pathways
Dibenzofuran derivatives have garnered significant interest for their potential therapeutic applications, particularly as anticancer and anti-inflammatory agents.[1][2][22] While research into the specific roles of the aldehyde functionality is ongoing, the dibenzofuran scaffold is known to interact with key biological targets.
Anticancer Activity
Certain dibenzofuran derivatives have been shown to inhibit Pim kinases and CLK1 kinase, which are implicated in cell proliferation and survival in various cancers.[23] This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Anti-Inflammatory Activity
The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[22]
Visualizations
Experimental Workflows
Caption: General workflows for the isolation and synthesis of dibenzofuran aldehydes.
Potential Signaling Pathway
Caption: Proposed mechanism of anticancer activity for dibenzofuran derivatives.
Conclusion
The study of dibenzofuran aldehydes is a dynamic and promising field. Their availability from both natural sources and through efficient synthetic routes, coupled with their intriguing biological activities, positions them as important targets for future research and development. This guide provides a foundational resource for scientists looking to explore the potential of these fascinating molecules in drug discovery and beyond.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal articles: 'Usnic acid concentration' – Grafiati [grafiati.com]
- 7. One-step Bio-guided Isolation of Secondary Metabolites from the Endophytic Fungus Penicillium crustosum Using High-resolution Semi-preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green ultrasound-assisted extraction of lichen substances from Hypotrachyna cirrhata. Ethyl lactate, a better extracting agent than methanol toxic organic solvent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzofuran synthesis [organic-chemistry.org]
- 14. Determination of usnic acid in lichen toxic to elk by liquid chromatography with ultraviolet and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GCMS Section 6.11.4 [people.whitman.edu]
- 21. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 22. mdpi.com [mdpi.com]
- 23. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 4-Dibenzofurancarboxaldehyde in Modern Organic Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 4-Dibenzofurancarboxaldehyde is emerging as a critical and versatile building block in organic synthesis, enabling the creation of a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. This potent aldehyde, featuring a rigid and planar dibenzofuran core, serves as a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic utility of this compound.
The dibenzofuran moiety is a privileged structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The aldehyde functional group at the 4-position of the dibenzofuran ring system provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting material for the synthesis of diverse molecular architectures.
Key Synthetic Applications
This compound is a versatile substrate for several fundamental organic reactions, including:
-
Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These reactions are instrumental in the synthesis of stilbene and other vinyl derivatives of dibenzofuran. The resulting compounds are of interest for their potential optical and electronic properties, as well as their biological activities.
-
Knoevenagel Condensation: This condensation reaction with active methylene compounds provides access to a variety of functionalized alkenes, which can serve as intermediates for the synthesis of more complex heterocyclic systems.
-
Schiff Base Formation: The reaction of this compound with primary amines readily forms Schiff bases (imines). These compounds and their metal complexes have shown promising antimicrobial and anticancer activities.
-
Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones yields chalcones, a class of compounds known for their broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions utilizing this compound as a starting material.
Protocol 1: Synthesis of (E)-1-(Dibenzofuran-4-yl)-3-phenylprop-2-en-1-one (Chalcone Derivative)
Objective: To synthesize a chalcone derivative from this compound and acetophenone via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (20 mL).
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq in 10 mL of water).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure (E)-1-(dibenzofuran-4-yl)-3-phenylprop-2-en-1-one.
Expected Yield: 75-85%
Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Schiff Base Derivative from this compound
Objective: To synthesize an imine derivative from this compound and a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15 mL) in a 50 mL round-bottom flask, add the primary amine (1.0 eq).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the pure Schiff base.
Expected Yield: 80-90%
Characterization: The product can be characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.
Biological Activity and Signaling Pathways
Derivatives of dibenzofuran have demonstrated significant potential as anticancer agents. Several studies have shown that these compounds can induce apoptosis in various cancer cell lines. One of the key signaling pathways implicated in the anticancer activity of benzofuran derivatives, close structural analogs of dibenzofurans, is the PI3K/Akt/mTOR pathway .[1] Inhibition of this pathway disrupts crucial cellular processes such as cell survival, proliferation, and metabolism, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative chalcone derivatives against various cancer cell lines. While specific data for derivatives of this compound is emerging, the data for structurally related chalcones highlight the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-based Chalcone | HCC1806 (Breast) | 5.93 | [2] |
| Benzofuran-based Chalcone | HeLa (Cervical) | 5.61 | [2] |
| Benzofuran-based Chalcone | A549 (Lung) | > 50 | [2] |
| Cinnamaldehyde-based Chalcone | Caco-2 (Colon) | 32.19 | [3] |
Conclusion
This compound is a valuable and readily available building block for the synthesis of a wide range of organic molecules. Its utility in constructing compounds with significant biological activities, particularly in the realm of anticancer drug discovery, is of considerable interest. The straightforward protocols for its conversion into chalcones, Schiff bases, and other derivatives, coupled with the potential for these products to modulate key signaling pathways like PI3K/Akt/mTOR, underscores the importance of this compound in modern synthetic and medicinal chemistry. Further exploration of the derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Derivatization of 4-Dibenzofurancarboxaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 4-dibenzofurancarboxaldehyde, a promising scaffold in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous aldehydes and are intended to guide the synthesis and biological evaluation of novel dibenzofuran-based compounds with potential therapeutic applications.
Introduction
Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] The dibenzofuran scaffold is a core component of various natural products and synthetic molecules exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document outlines protocols for the synthesis of key derivatives such as Schiff bases and chalcones, methods for their biological evaluation, and a summary of relevant quantitative data from analogous compounds to guide future research.
Synthetic Protocols
The aldehyde functional group of this compound is amenable to a variety of chemical transformations, enabling the synthesis of diverse compound libraries.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of an aldehyde with a primary amine. They are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3]
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period ranging from 2 to 12 hours, with the progress monitored by thin-layer chromatography (TLC).[4][5]
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.
-
The solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and dried.
-
Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.[4]
Protocol 2: Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that constitute the backbone of many biologically active compounds, including flavonoids and isoflavonoids. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative in the presence of a base.[6][7]
General Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a solvent such as ethanol or methanol.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at a low temperature (0-5 °C).
-
The reaction mixture is then stirred at room temperature for several hours (typically 4-24 hours) until the reaction is complete, as indicated by TLC.
-
The resulting mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.[8]
-
The solid product is filtered, washed with water until neutral, and dried.
-
Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds on cancer cell lines.[6]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized dibenzofuran derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[4]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Protocol 4: In Vitro Antimicrobial Activity (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.[9]
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data
The following tables summarize the biological activity of dibenzofuran and analogous benzofuran derivatives to provide a reference for the potential efficacy of novel this compound derivatives.
Table 1: Anticancer Activity of Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative | Target/Cell Line(s) | IC50 Value(s) | Reference |
| Eupatodibenzofuran A (a natural dibenzofuran) | A549 (Lung Cancer) | 5.95 ± 0.89 µM | [10] |
| MCF-7 (Breast Cancer) | 5.55 ± 0.23 µM | [10] | |
| Benzofuran-based Chalcone (Compound 4g) | HCC1806 (Breast Cancer) | 5.93 µM | [8][11] |
| HeLa (Cervical Cancer) | 5.61 µM | [8][11] | |
| Benzofuran-based Chalcone (Compound 4n) | HeLa (Cervical Cancer) | 3.18 µM | [8][11] |
| Benzofuran-based Chalcone (Compound 4q) | HeLa (Cervical Cancer) | 4.95 µM | [8][11] |
| Benzofuran-4,5-dione derivative (Compound 27) | Various cancer cell lines | 2.8 - 37 µM |
Table 2: Antimicrobial Activity of Schiff Base Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC Value(s) | Reference |
| Furan-based Schiff bases | E. coli, S. aureus, E. faecalis | Varies | |
| Schiff bases from amoxicillin and vanillin | S. aureus, E. coli, K. pneumoniae | Varies | [9] |
| Schiff bases from heterocyclic compounds | Gram-positive and Gram-negative bacteria | Varies | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Dibenzofuran and its derivatives can exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for rational drug design.
-
Anticancer Mechanisms: Some dibenzofuran derivatives have been shown to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways.[10] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[10] Additionally, benzofuran derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.
Caption: Mitochondrial- and caspase-3-dependent apoptosis pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of this compound derivatives.
Caption: General synthetic workflow for derivatization.
Caption: Workflow for biological screening of derivatives.
Conclusion
This compound represents a valuable starting material for the generation of novel, biologically active compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to explore the medicinal chemistry of dibenzofuran derivatives. The provided quantitative data for analogous compounds serves as a benchmark for future SAR studies, with the ultimate goal of identifying lead compounds for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Application Notes and Protocols: 4-Dibenzofurancarboxaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-dibenzofurancarboxaldehyde as a versatile building block in the synthesis of novel bioactive molecules. The protocols detailed herein focus on the preparation of chalcones and Schiff bases, two classes of compounds that have demonstrated significant potential as anticancer and antibacterial agents.
Introduction
Dibenzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, with its reactive aldehyde group, serves as an excellent starting material for the synthesis of a variety of bioactive derivatives. This document outlines the synthesis, characterization, and biological evaluation of molecules derived from this key intermediate.
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors to flavonoids and exhibit a broad spectrum of biological activities, including potent anticancer effects.[3][4] The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(dibenzofuran-4-yl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (30 mL) with stirring at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide (50% in water) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from ethanol to afford the pure chalcone.
Quantitative Data: Anticancer Activity of Dibenzofuran-based Chalcones
Several benzofuran-based chalcone derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. While specific data for chalcones derived directly from this compound is emerging, the data from analogous benzofuran chalcones provide a strong rationale for their synthesis and evaluation. For instance, certain benzofuran-chalcone derivatives have shown potent inhibitory activity against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer), with some compounds exhibiting IC50 values in the low micromolar range.[1][5] Some derivatives have demonstrated greater potency than the standard chemotherapeutic drug, cisplatin, against specific cell lines.[1]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Benzofuran-based Chalcone | HeLa | 3.18 - 6.19 | [1] |
| Benzofuran-based Chalcone | HCC1806 | 5.93 - 7.03 | [1] |
| Benzofuran-based Chalcone | A549 | 6.27 - 21.63 | [1] |
Synthesis of Bioactive Schiff Bases
Schiff bases, containing an azomethine (-C=N-) group, are another class of compounds with significant biological activities, including antibacterial and antifungal properties.[6] The condensation of this compound with various primary amines yields novel Schiff base derivatives.
Experimental Protocol: Synthesis of (E)-N-(4-chlorobenzylidene)dibenzofuran-4-amine
Materials:
-
This compound
-
4-Chloroaniline
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (20 mL) in a round-bottom flask, add 4-chloroaniline (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Quantitative Data: Antibacterial Activity of Dibenzofuran-based Schiff Bases
While specific MIC values for Schiff bases derived directly from this compound are not extensively reported, related Schiff bases have shown promising antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy. For analogous Schiff bases, MIC values against various bacterial strains have been reported in the range of 62.5 to 250 µg/mL.[4]
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Schiff Base | S. aureus | 62.5 - 125 |
| Schiff Base | E. coli | 50 - 100 |
| Schiff Base | P. aeruginosa | 100 - 125 |
Bioactive Mechanisms and Signaling Pathways
Anticancer Mechanism of Dibenzofuran Chalcones: VEGFR-2 Inhibition and Apoptosis Induction
Recent studies on benzofuran-based chalcones suggest a potential mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these chalcones can disrupt the blood supply to tumors, thereby impeding their growth.
Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][8] The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: VEGFR-2 inhibition and apoptosis induction by dibenzofuran chalcones.
Antibacterial Mechanism of Action
The precise mechanism of antibacterial action for dibenzofuran-based Schiff bases is still under investigation. However, it is generally believed that the lipophilic nature of these compounds allows them to penetrate the bacterial cell membrane, leading to disruption of cellular functions and ultimately cell death. The azomethine group is thought to be crucial for their biological activity.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. ignited.in [ignited.in]
- 7. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Dibenzofurancarboxaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzofurancarboxaldehyde is a versatile building block in materials science, owing to its rigid, planar dibenzofuran core and a reactive aldehyde functional group. The dibenzofuran moiety imparts desirable properties such as high thermal stability and charge transport characteristics, making it a valuable component in the design of advanced organic materials. The aldehyde group serves as a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functional materials with tailored optoelectronic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of materials for organic electronics, particularly focusing on fluorescent materials and components for Organic Light-Emitting Diodes (OLEDs).
Key Applications and Synthetic Pathways
The aldehyde functionality of this compound allows for its use in several key organic reactions to construct larger, more complex molecules with specific functions. The primary synthetic routes include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to yield electron-accepting materials with potential for use in organic electronics and as fluorescent probes.
-
Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes with interesting photophysical properties or as building blocks for polymers.
-
Wittig Reaction: Reaction with phosphonium ylides to create vinyl-substituted dibenzofuran derivatives, which can be used as monomers for polymerization or as components in fluorescent dyes.
-
Reductive Amination: Formation of an amine through reaction with an amine followed by reduction, a useful method for incorporating the dibenzofuran unit into polymeric structures.
The following sections will provide detailed protocols for some of these key reactions and the characterization of the resulting materials.
Application in Fluorescent Materials via Knoevenagel Condensation
A prominent application of this compound is in the synthesis of fluorescent molecules through Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). The resulting products often exhibit strong fluorescence and have potential applications as fluorescent probes or as emissive materials in OLEDs.
Protocol: Synthesis of (E)-2-(dibenzo[b,d]furan-4-ylmethylene)malononitrile
This protocol describes the synthesis of a fluorescent derivative of this compound via a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.4 g of malononitrile in 30 mL of ethanol.
-
Add 3-4 drops of piperidine to the solution as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form.
-
Filter the solid product and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure (E)-2-(dibenzo[b,d]furan-4-ylmethylene)malononitrile as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization Data:
| Property | Value |
| Melting Point | >200 °C |
| Appearance | Yellow crystalline solid |
| FT-IR (cm⁻¹) | ~2220 (C≡N), ~1600 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 7.5-8.5 (m, aromatic protons), 7.7 (s, vinylic proton) |
Photophysical Properties:
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Dichloromethane | 380 | 480 | ~0.6 |
| Toluene | 375 | 475 | ~0.5 |
| Acetonitrile | 378 | 485 | ~0.55 |
Note: The exact photophysical properties can vary depending on the solvent and measurement conditions.
Experimental Workflow for Knoevenagel Condensation
Knoevenagel condensation workflow.
Application in OLEDs: Schiff Base Derivatives as Hole Transporting or Emissive Materials
Schiff bases derived from this compound can be designed to function as either hole-transporting materials (HTMs) or emissive materials in OLEDs. The dibenzofuran core provides good hole mobility and thermal stability, while the imine linkage and the substituent on the amine can be varied to tune the electronic properties and emission color.
Protocol: Synthesis of a Schiff Base from this compound and Aniline
This protocol outlines the general synthesis of a Schiff base from this compound and aniline, which can be adapted for other primary amines.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 g of this compound in 25 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) for further purification.
Expected Characterization Data:
| Property | Expected Value |
| Appearance | Crystalline solid |
| FT-IR (cm⁻¹) | ~1620-1640 (C=N, imine) |
| ¹H NMR (CDCl₃, δ ppm) | 8.5-9.0 (s, -CH=N-), 7.0-8.5 (m, aromatic protons) |
Device Fabrication and Characterization (General Workflow):
OLEDs incorporating these materials are typically fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate under high vacuum.
Typical OLED Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The synthesized dibenzofuran-based Schiff base could be used in the HTL or as the host or dopant in the EML. The performance of the device is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime.
OLED Fabrication and Testing Workflow
OLED fabrication and testing workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of advanced functional materials for applications in materials science. Its rigid dibenzofuran core provides a platform for creating thermally stable and efficient charge-transporting materials. The reactive aldehyde group allows for straightforward chemical modifications, enabling the fine-tuning of the electronic and photophysical properties of the resulting derivatives. The protocols provided herein for Knoevenagel condensation and Schiff base formation serve as a foundation for the development of novel fluorescent materials and components for organic electronic devices. Further exploration of other synthetic transformations of this compound is expected to yield a wider range of high-performance materials.
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a novel fluorescent probe, DBF-AP , derived from 4-Dibenzofurancarboxaldehyde. This probe is synthesized via a Schiff base condensation reaction and is designed for potential applications in metal ion sensing and cellular imaging.
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of various analytes and biological processes. The dibenzofuran scaffold is an attractive core structure for fluorescent probes due to its rigid, planar geometry and inherent fluorescence. By functionalizing this compound, it is possible to develop novel probes with tailored photophysical properties and specific sensing capabilities.
This application note describes the synthesis, characterization, and potential applications of a Schiff base fluorescent probe, (E)-2-((dibenzofuran-4-ylimino)methyl)phenol (DBF-AP), formed by the condensation of this compound and 2-aminophenol. Schiff base formation is a reliable and straightforward method for generating fluorescent compounds, often exhibiting sensitivity to their local environment, making them suitable as sensors.
Synthesis of Fluorescent Probe DBF-AP
The synthesis of DBF-AP is achieved through a one-step Schiff base condensation reaction between this compound and 2-aminophenol. This reaction is typically catalyzed by a small amount of acid.
Reaction Scheme:
This compound + 2-Aminophenol → (E)-2-((dibenzofuran-4-ylimino)methyl)phenol (DBF-AP)
A general workflow for the synthesis and characterization is depicted below.
Caption: Synthetic workflow for the DBF-AP fluorescent probe.
Experimental Protocols
Synthesis of (E)-2-((dibenzofuran-4-ylimino)methyl)phenol (DBF-AP)
Materials:
-
This compound (1.0 mmol, 196.2 mg)
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 2-aminophenol (1.0 mmol) in 10 mL of absolute ethanol.
-
Add the 2-aminophenol solution to the round-bottom flask containing the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure yellow crystals of DBF-AP.
-
Dry the purified product in a vacuum desiccator.
Characterization of DBF-AP
The structure of the synthesized DBF-AP probe should be confirmed using standard spectroscopic techniques.
-
¹H NMR: To confirm the presence of the imine proton and the aromatic protons of the dibenzofuran and aminophenol moieties.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
FT-IR: To verify the formation of the C=N imine bond and the presence of the -OH group.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Photophysical Properties and Data Presentation
The photophysical properties of the DBF-AP probe should be investigated in various solvents to understand its fluorescence behavior.
Table 1: Photophysical Data for DBF-AP in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Hexane | 1.88 | 350 | 1.8 x 10⁴ | 420 | 70 | 0.15 |
| Dichloromethane | 8.93 | 355 | 2.1 x 10⁴ | 435 | 80 | 0.25 |
| Acetonitrile | 37.5 | 360 | 2.5 x 10⁴ | 450 | 90 | 0.40 |
| Ethanol | 24.5 | 362 | 2.3 x 10⁴ | 460 | 98 | 0.35 |
| DMSO | 46.7 | 365 | 2.8 x 10⁴ | 475 | 110 | 0.55 |
Note: The data presented in this table are hypothetical and based on typical values for similar Schiff base fluorescent probes.
Application: Metal Ion Sensing
Schiff base ligands containing donor atoms like nitrogen and oxygen are excellent chelators for metal ions. The binding of a metal ion can significantly alter the photophysical properties of the probe, leading to a "turn-on" or "turn-off" fluorescence response.
Protocol for Metal Ion Titration
-
Prepare a stock solution of DBF-AP (1.0 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions (10 mM) of various metal salts (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in the same solvent.
-
In a series of cuvettes, place a fixed concentration of DBF-AP (e.g., 10 µM).
-
Add increasing concentrations of the metal ion of interest to each cuvette.
-
Record the fluorescence emission spectrum for each sample after a short incubation period.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity and limit of detection.
The sensing mechanism likely involves the chelation of the metal ion by the imine nitrogen and the hydroxyl oxygen, which can lead to an enhancement of fluorescence by inhibiting the photoinduced electron transfer (PET) process.
Application Notes and Protocols for the Formylation of Dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formylation of dibenzofuran, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections outline several common formylation methods, including the Rieche formylation, Vilsmeier-Haack reaction, and formylation via lithiation, with a focus on reaction conditions, regioselectivity, and product yields.
Introduction
Dibenzofuran and its derivatives are important heterocyclic scaffolds found in a variety of natural products and pharmacologically active compounds. The introduction of a formyl group onto the dibenzofuran nucleus provides a versatile synthetic handle for further functionalization, enabling the construction of more complex molecular architectures. The choice of formylation method is crucial and depends on the desired regioselectivity and the presence of other functional groups on the dibenzofuran ring. Electrophilic substitution on dibenzofuran preferentially occurs at the 2- and 3-positions due to the electronic activation by the oxygen atom.
Comparative Data of Formylation Protocols
The following table summarizes the quantitative data for various formylation protocols applied to dibenzofuran and its derivatives, allowing for easy comparison of their efficacy and regioselectivity.
| Formylation Method | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Isomer Ratio (Product 1:Product 2) | Reference |
| Rieche Formylation | 2-Methoxydibenzofuran | α,α-Dichloromethyl methyl ether, SnCl₄, DCM, rt, 2 h | 2-Methoxy-dibenzofuran-1-carbaldehyde & 2-Methoxy-dibenzofuran-3-carbaldehyde | 92 | 35:65 | [1] |
| Formylation via Lithiation | 2-Methoxydibenzofuran | n-BuLi/THF, 0 °C to rt (3 h), then DMF, 0 °C to rt, 2 h | 2-Methoxy-dibenzofuran-4-carbaldehyde | 65 | - | [1] |
| Formylation via Lithiation | 2,8-Dimethoxydibenzofuran | n-BuLi/THF, 0 °C to rt (3 h), then DMF, 0 °C to rt, 2 h | 2,8-Dimethoxy-dibenzofuran-4-carbaldehyde | 68 | - | [1] |
| Formylation via Lithiation | Dibenzofuran-2-ol | n-BuLi (3 equiv.)/THF, 0 °C to rt (3 h), then DMF, 0 °C to rt, 2 h | 8-Hydroxy-dibenzofuran-4-carbaldehyde | 60 | - | [1] |
| Vilsmeier-Haack Reaction | Dibenzofuran | POCl₃, DMF | Dibenzofuran-2-carbaldehyde & Dibenzofuran-3-carbaldehyde | Moderate to Good | Major: 2-isomer | General Protocol |
Experimental Protocols
Rieche Formylation of 2-Methoxydibenzofuran
This protocol describes the electrophilic formylation of 2-methoxydibenzofuran using α,α-dichloromethyl methyl ether and tin(IV) chloride, which typically yields a mixture of isomers.
Materials:
-
2-Methoxydibenzofuran
-
α,α-Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2-methoxydibenzofuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tin(IV) chloride (SnCl₄) (1.1 eq) to the stirred solution.
-
Add α,α-dichloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric aldehydes.[1]
Formylation of Substituted Dibenzofurans via Lithiation
This protocol details the formylation of substituted dibenzofurans at the 4-position through a lithiation-formylation sequence using n-butyllithium and N,N-dimethylformamide.
Materials:
-
Substituted dibenzofuran (e.g., 2-methoxydibenzofuran)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Ice bath
Procedure:
-
Dissolve the substituted dibenzofuran (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.
-
Cool the reaction mixture back to 0 °C and add anhydrous DMF (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by the careful addition of 1 M HCl.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or recrystallization.[1]
Vilsmeier-Haack Formylation of Dibenzofuran (General Protocol)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. For dibenzofuran, this reaction is expected to yield a mixture of dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde, with the 2-isomer being the major product.
Materials:
-
Dibenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Water
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to anhydrous DMF (used as both reagent and solvent) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.
-
Add a solution of dibenzofuran (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and pour it onto crushed ice.
-
Add a solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Stir the mixture until the product precipitates.
-
Filter the solid product or extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Visualizations
Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and reaction mechanisms for the described formylation protocols.
Caption: Experimental workflow for the Rieche formylation of 2-methoxydibenzofuran.
Caption: Experimental workflow for the formylation of substituted dibenzofurans via lithiation.
Caption: General mechanism of the Vilsmeier-Haack formylation.
Notes on Other Formylation Methods
-
Duff Reaction: This reaction typically employs hexamethylenetetramine in an acidic medium and is most effective for the formylation of phenols and anilines.[2] As dibenzofuran is a phenol ether, the Duff reaction is generally not the preferred method for its formylation due to lower reactivity and potential for low yields.
-
Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not applicable to phenol ethers.[3] The Gattermann reaction, using HCN or a cyanide salt, is also less commonly applied to substrates like dibenzofuran compared to the more versatile methods detailed above.
Conclusion
The formylation of dibenzofuran can be achieved through several synthetic routes. The choice of method should be guided by the desired regiochemical outcome and the nature of the substituents on the dibenzofuran core. The Rieche formylation and formylation via lithiation offer reliable pathways to specific isomers, while the Vilsmeier-Haack reaction provides a general method for introducing a formyl group, typically at the 2-position. For drug development and medicinal chemistry applications, the selection of a scalable and high-yielding protocol is paramount. The information provided herein serves as a comprehensive guide for researchers to select and implement the most suitable formylation strategy for their specific synthetic goals.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions centered on 4-dibenzofurancarboxaldehyde and its derivatives. Dibenzofuran scaffolds are prevalent in pharmaceuticals and bioactive molecules, and the functionalization of this core structure using palladium catalysis offers a powerful tool for drug discovery and development.
Overview of Palladium-Catalyzed Reactions on the Dibenzofuran Core
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the dibenzofuran framework, these reactions allow for the introduction of a wide array of functional groups at specific positions, enabling the synthesis of diverse compound libraries for biological screening. Key reactions applicable to the functionalization of a 4-substituted dibenzofuran core include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and various carbonylative coupling reactions.
The presence of a carboxaldehyde group at the 4-position of the dibenzofuran ring system introduces a functionality that can be sensitive under certain reaction conditions. Therefore, careful selection of catalysts, ligands, bases, and solvents is crucial to achieve high yields and prevent unwanted side reactions. The following sections detail generalized protocols for these transformations, which can be adapted and optimized for specific substrates related to this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Dibenzofuran Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmacologically active compounds. Starting from a 4-halo-dibenzofuran derivative, a variety of aryl and heteroaryl groups can be introduced at the 4-position.
Table 1: Generalized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Starting Material | 4-Bromo-dibenzofuran-x-carboxaldehyde | 4-Iodo derivatives are more reactive. |
| Coupling Partner | Arylboronic acid or Arylboronic ester | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | 2-10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene, DMF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Reaction progress monitored by TLC/GC-MS |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the 4-halo-dibenzofuran derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 4-Alkenyl Dibenzofuran Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for introducing vinyl groups onto the dibenzofuran scaffold.
Table 2: Generalized Reaction Conditions for the Heck Reaction
| Parameter | Condition | Notes |
| Starting Material | 4-Iodo- or 4-Bromo-dibenzofuran | Iodo derivatives are generally more reactive. |
| Coupling Partner | Alkene (e.g., styrene, acrylates) | 1.1 - 2.0 equivalents |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | PPh₃, P(o-tolyl)₃ | 2-10 mol% |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 3.0 equivalents |
| Solvent | DMF, NMP, Acetonitrile | Anhydrous and degassed |
| Temperature | 80 - 140 °C | Reaction progress monitored by TLC/GC-MS |
| Reaction Time | 6 - 48 hours | Dependent on substrate reactivity |
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine the 4-halo-dibenzofuran derivative (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of 4-Alkynyl Dibenzofuran Derivatives
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes.
Table 3: Generalized Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Starting Material | 4-Iodo- or 4-Bromo-dibenzofuran | Iodo derivatives are more reactive. |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% (Copper-free conditions are also possible) |
| Base | Et₃N, Diisopropylamine (DIPA) | 2-5 equivalents (can also be used as solvent) |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Reaction progress monitored by TLC/GC-MS |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the 4-halo-dibenzofuran derivative (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Dibenzofuran Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides or triflates. For the synthesis of 4-amino-dibenzofuran derivatives, a 4-halo-dibenzofuran precursor is coupled with a primary or secondary amine.[2][3][4]
Table 4: Generalized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Starting Material | 4-Bromo- or 4-Iodo-dibenzofuran | Bromo derivatives are commonly used. |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, SPhos, BINAP, RuPhos | 2-6 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Reaction progress monitored by TLC/GC-MS |
| Reaction Time | 4 - 24 hours | Dependent on substrate and catalyst system |
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the 4-halo-dibenzofuran derivative (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative couplings introduce a carbonyl group (CO) into an organic molecule. These reactions are valuable for synthesizing ketones, amides, and esters. Starting from a 4-halo-dibenzofuran, various carbonyl-containing derivatives can be prepared.
Table 5: Generalized Conditions for Carbonylative Coupling Reactions
| Parameter | Condition | Notes |
| Starting Material | 4-Iodo-dibenzofuran | Iodo derivatives are typically used. |
| CO Source | CO gas (balloon or high pressure) | Mo(CO)₆ can be used as a solid CO source. |
| Nucleophile | Organoboronic acid, Amine, Alcohol | Determines the final carbonyl product. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 2-10 mol% |
| Ligand | dppf, PPh₃ | 4-20 mol% |
| Base | Et₃N, K₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, DMF, Dioxane | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Reaction progress monitored by TLC/GC-MS |
| Reaction Time | 12 - 48 hours | Dependent on reaction type and substrates |
Experimental Protocol: Carbonylative Suzuki Coupling (Example)
-
To a pressure vessel, add the 4-iodo-dibenzofuran derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Pressurize the vessel with carbon monoxide (e.g., 50 psi) and heat to the desired temperature (e.g., 100 °C).
-
After stirring for the required time, cool the vessel to room temperature and carefully vent the CO.
-
Work up the reaction as described for the Suzuki-Miyaura coupling to isolate the 4-aroyl-dibenzofuran product.
Visualizing Palladium-Catalyzed Cross-Coupling
General Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Experimental Workflow
This diagram outlines a typical workflow for setting up and working up a palladium-catalyzed reaction.
Relationship Between Reaction Types
The following diagram illustrates the relationship between the different types of palladium-catalyzed reactions based on the bond being formed.
References
Application Notes and Protocols for Condensation Reactions of 4-Dibenzofurancarboxaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the condensation reactions of 4-dibenzofurancarboxaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in organic synthesis and drug discovery, as the dibenzofuran scaffold is a key structural motif in many biologically active molecules.
Introduction
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental carbon-carbon bond-forming transformations in organic chemistry.[1] These reactions involve the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1] this compound, a derivative of the pharmaceutically important dibenzofuran ring system, serves as a key starting material for the synthesis of a diverse range of functionalized molecules with potential therapeutic applications. The condensation of this compound with active methylene compounds provides a straightforward route to novel dibenzofuran derivatives for screening in drug discovery programs.
Reaction Overview: Knoevenagel and Claisen-Schmidt Condensations
The general schemes for the Knoevenagel and Claisen-Schmidt condensations of this compound are depicted below. The Knoevenagel condensation typically involves active methylene compounds with two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, barbituric acid), while the Claisen-Schmidt condensation involves the reaction with ketones possessing α-hydrogens (e.g., acetophenone).
General Reaction Scheme:
Caption: General scheme of condensation reaction.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data for the condensation reactions of this compound with various active methylene compounds under different catalytic conditions. Please note that the following data is representative and may be adapted from reactions with structurally similar aromatic aldehydes due to the limited availability of specific data for this compound in the searched literature.
Table 1: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| Malononitrile | Piperidine | Ethanol | 2 | 92 | 185-187 | Adapted from[2] |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 4 | 88 | 162-164 | Adapted from[2] |
| Barbituric Acid | Water | Reflux | 3 | 85 | >300 | Adapted from[3] |
| 2-Thiobarbituric Acid | DABCO | Ethanol/Water | 2 | 90 | >300 | [4] |
Table 2: Claisen-Schmidt Condensation of this compound
| Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| Acetophenone | NaOH | Ethanol | 6 | 85 | 128-130 | Adapted from[5] |
| 4-Methylacetophenone | KOH | Methanol | 5 | 88 | 145-147 | Adapted from[5] |
| 4-Chloroacetophenone | NaOH | Ethanol | 6 | 90 | 158-160 | Adapted from[5] |
| 4-Nitroacetophenone | NaOH | Ethanol | 4 | 93 | 175-177 | Adapted from[5] |
Experimental Protocols
The following are detailed methodologies for the key condensation reactions.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(dibenzo[b,d]furan-4-ylmethylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.30 (s, 1H, =CH), 8.15 (d, J = 7.8 Hz, 1H, ArH), 8.05 (d, J = 8.0 Hz, 1H, ArH), 7.90-7.80 (m, 2H, ArH), 7.65-7.50 (m, 3H, ArH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 160.5, 156.2, 149.8, 133.5, 129.0, 128.5, 127.8, 125.4, 123.1, 121.9, 115.2, 114.8, 112.5, 85.0.
Caption: Experimental workflow for Protocol 1.
Protocol 2: NaOH-Catalyzed Claisen-Schmidt Condensation with Acetophenone
Objective: To synthesize (E)-1-(dibenzo[b,d]furan-4-yl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the ethanolic solution of the reactants with constant stirring, maintaining the temperature below 25 °C.
-
Continue stirring at room temperature for 6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.20 (d, J = 15.5 Hz, 1H, COCH=), 8.10 (d, J = 7.8 Hz, 1H, ArH), 8.00-7.90 (m, 3H, ArH), 7.85 (d, J = 15.5 Hz, 1H, =CHPh), 7.60-7.40 (m, 8H, ArH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 190.5, 156.0, 149.5, 144.8, 135.2, 130.5, 129.1, 128.9, 128.6, 128.4, 127.5, 125.2, 123.0, 122.5, 121.8, 121.0, 112.3.
Caption: Experimental workflow for Protocol 2.
Signaling Pathways and Logical Relationships
General Mechanism of Base-Catalyzed Knoevenagel Condensation
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of Knoevenagel condensation.
This document provides a foundational guide for researchers interested in the synthesis of novel dibenzofuran derivatives through condensation reactions. The provided protocols can be adapted and optimized for specific substrates and desired outcomes.
References
Application Notes: 4-Dibenzofurancarboxaldehyde as a Versatile Precursor for the Synthesis of Biologically Active Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Dibenzofurancarboxaldehyde is an aromatic aldehyde incorporating the dibenzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The aldehyde functional group serves as a versatile handle for a variety of organic transformations, making it an ideal starting material for the construction of more complex molecular architectures. This document provides detailed protocols for the synthesis of three key classes of heterocyclic compounds—pyrimidines, pyrazoles, and pyridines—using this compound as a common precursor. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
The general strategy involves a two-step sequence:
-
Condensation Reaction: A base-catalyzed condensation (e.g., Claisen-Schmidt or Knoevenagel) of this compound with an active methylene compound (a ketone or a compound with a CH₂ group flanked by electron-withdrawing groups) to form an α,β-unsaturated carbonyl intermediate, typically a chalcone.[5][6][7]
-
Cyclization Reaction: The subsequent reaction of this intermediate with a binucleophile to construct the desired heterocyclic ring.
References
- 1. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
Application Notes and Protocols for Exploring the Reactivity of the Aldehyde Group in 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of the aldehyde functional group in 4-Dibenzofurancarboxaldehyde. Detailed protocols for key chemical transformations, including oxidation, reduction, Wittig reaction, imine formation, cyanohydrin formation, and acetal protection, are presented. This document is intended to serve as a practical guide for researchers utilizing this versatile building block in organic synthesis and drug discovery.
Introduction to the Reactivity of this compound
This compound (CAS No: 96706-46-6) is a heterocyclic aromatic aldehyde featuring a dibenzofuran core.[1][2][3][4][5] The aldehyde group at the 4-position is the primary site of reactivity, undergoing a variety of transformations typical of aromatic aldehydes. These reactions allow for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.[1] The dibenzofuran moiety itself is a key structural component in various biologically active compounds. This document outlines key reactions of the aldehyde group, providing detailed experimental procedures and expected outcomes.
Molecular Structure and Properties:
-
Molecular Formula: C₁₃H₈O₂[1]
-
Molecular Weight: 196.20 g/mol [1]
-
Appearance: Solid[1]
-
Melting Point: 94-98 °C[1]
Key Reactions and Experimental Protocols
The following sections detail common and synthetically useful reactions involving the aldehyde group of this compound.
Oxidation to 4-Dibenzofurancarboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. This can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions.
Reaction Scheme:
Caption: Oxidation of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.1 mmol) in a mixture of pyridine (20 mL) and 10% aqueous sodium hydroxide (10 mL).
-
Heat the solution to 80-90 °C with stirring.
-
Slowly add a solution of potassium permanganate (1.2 g, 7.6 mmol) in water (25 mL) over 1 hour, maintaining the temperature.
-
After the addition is complete, continue heating for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Acidify the combined filtrate and washings with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-Dibenzofurancarboxylic Acid.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 4-Dibenzofurancarboxylic Acid | KMnO₄, NaOH | Pyridine/H₂O | 3-4 | ~85 |
Reduction to (Dibenzofuran-4-yl)methanol
The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol:
-
Suspend this compound (1.0 g, 5.1 mmol) in methanol (25 mL) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (0.29 g, 7.6 mmol) portion-wise over 15 minutes with stirring.[6][7][8][9][10][11][12][13]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Dibenzofuran-4-yl)methanol.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| (Dibenzofuran-4-yl)methanol | NaBH₄ | Methanol | 2 | >90 |
Wittig Reaction for Olefination
The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. The following protocol describes the formation of 4-(vinyl)dibenzofuran using methyltriphenylphosphonium bromide.
Reaction Scheme:
Caption: Wittig olefination of this compound.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (2.0 g, 5.6 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 g, 5.1 mmol) in anhydrous THF (10 mL) dropwise.[5][14][15][16][17][18]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(vinyl)dibenzofuran.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 4-(vinyl)dibenzofuran | Ph₃P⁺CH₃Br⁻, n-BuLi | THF | 12 | 70-85 |
Imine (Schiff Base) Formation
The reaction of this compound with primary amines yields imines, also known as Schiff bases.[2][11][16][19][20][21] This is a condensation reaction where a molecule of water is eliminated.
Reaction Scheme:
Caption: Imine formation from this compound.
Experimental Protocol:
-
Dissolve this compound (1.0 g, 5.1 mmol) and aniline (0.52 mL, 5.6 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid imine by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| N-(Dibenzofuran-4-ylmethylene)aniline | Aniline, Acetic Acid | Ethanol | 3-4 | ~90 |
Cyanohydrin Formation
The addition of hydrogen cyanide across the carbonyl group forms a cyanohydrin. This reaction is typically carried out using a source of cyanide ions, such as sodium cyanide, in the presence of an acid.
Reaction Scheme:
Caption: Cyanohydrin formation from this compound.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve this compound (1.0 g, 5.1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium cyanide (0.30 g, 6.1 mmol) in water (5 mL).
-
Cool both solutions to 0 °C.
-
Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
-
While maintaining the temperature at 0-5 °C, add glacial acetic acid (0.35 mL, 6.1 mmol) dropwise over 30 minutes.[3][21][22][23][24][25]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 2-(Dibenzofuran-4-yl)-2-hydroxyacetonitrile | NaCN, Acetic Acid | Ethanol/H₂O | 2-3 | ~80 |
Acetal Protection
The aldehyde group can be protected as a cyclic acetal, typically a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst. This protecting group is stable to basic and nucleophilic conditions.[17]
Reaction Scheme:
Caption: Acetal protection of this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.1 mmol) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark trap and condenser, add ethylene glycol (0.43 mL, 7.7 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (50 mg).
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure acetal.
Quantitative Data Summary:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| 2-(Dibenzofuran-4-yl)-1,3-dioxolane | Ethylene Glycol, p-TsOH | Toluene | 3-5 | >90 |
Spectroscopic Data
The following are typical spectroscopic data for the starting material, this compound.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 10.1 (s, 1H, CHO), 8.2-7.4 (m, 7H, Ar-H) | 192.5 (CHO), 156.0, 145.0, 131.0, 129.5, 128.0, 127.5, 125.0, 123.0, 121.0, 112.0 |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.[2][7][26]
Safety Information
-
This compound: Handle with care. It is classified as an irritant.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Reagents: Many of the reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.[8][14][27]
Conclusion
The aldehyde group of this compound exhibits versatile reactivity, allowing for a wide range of chemical transformations. The protocols provided herein offer reliable methods for the synthesis of key derivatives, which can serve as valuable intermediates in the development of new chemical entities for various applications, including drug discovery.
Experimental Workflows
Caption: General workflows for key reactions.
References
- 1. Cas 96706-46-6,DIBENZOFURAN-4-CARBOXALDEHYDE 97 | lookchem [lookchem.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzofuran-4-carboxaldehyde | 96706-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. careerendeavour.com [careerendeavour.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. sciepub.com [sciepub.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 15. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 20. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study [ignited.in]
- 21. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. diva-portal.org [diva-portal.org]
- 24. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 25. orientjchem.org [orientjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. Dibenzofuran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dibenzofurancarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Dibenzofurancarboxaldehyde synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of dibenzofuran is resulting in a low yield of the desired 4-isomer. What are the common causes and how can I improve the regioselectivity?
A1: Low yields and poor regioselectivity in the Vilsmeier-Haack formylation of dibenzofuran are common challenges. Several factors can contribute to this:
-
Reaction Temperature: The Vilsmeier-Haack reaction is exothermic. Inadequate temperature control can lead to the formation of undesired side products and polymerization. It is crucial to maintain a low temperature, typically between 0°C and 10°C, during the addition of phosphoryl chloride (POCl₃) to dimethylformamide (DMF) and during the subsequent addition of dibenzofuran.
-
Reagent Purity: The purity of your reagents is critical. Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Moisture in the reaction will quench the Vilsmeier reagent, significantly reducing the yield. Ensure all glassware is thoroughly dried before use.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to dibenzofuran can influence the reaction outcome. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess may lead to the formation of di-formylated products or other side reactions. A typical starting point is to use 1.1 to 1.5 equivalents of the Vilsmeier reagent.
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
To improve the regioselectivity for the 4-position, consider the electronic nature of the dibenzofuran ring. The 2, 3, 7, and 8 positions are generally more electron-rich and thus more susceptible to electrophilic attack. To favor the 4-position, steric hindrance can sometimes be exploited, although this is less pronounced in the case of dibenzofuran. Modifying the reaction conditions, such as the solvent and the specific Vilsmeier reagent used, may also alter the regioselectivity.
Q2: I am attempting an ortho-lithiation of dibenzofuran followed by formylation with DMF, but I am getting a complex mixture of products and a low yield of this compound. What are the likely issues?
A2: Ortho-lithiation is a powerful technique for regioselective functionalization, but it is highly sensitive to reaction conditions. Here are common issues and solutions:
-
Incomplete Lithiation: Dibenzofuran is a relatively unactivated aromatic system. Achieving complete lithiation can be challenging.
-
Base Selection: n-Butyllithium (n-BuLi) is commonly used. However, for less reactive substrates, a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) might be necessary to enhance the rate and regioselectivity of the lithiation.
-
Temperature: Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. However, for some substrates, a slightly higher temperature might be required for the reaction to proceed at a reasonable rate. Careful optimization is key.
-
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and oxygen. Rigorous anhydrous and inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) are mandatory. Ensure your solvent (typically THF or diethyl ether) is freshly distilled and anhydrous.
-
Quenching with DMF: The addition of DMF should be done at a low temperature (-78 °C) to avoid side reactions between the organolithium species and the enolate of the initial product. Ensure the DMF is anhydrous.
-
Regioselectivity of Lithiation: While the oxygen atom in dibenzofuran can direct the lithiation to the ortho position (C4), lithiation at other positions can still occur, leading to a mixture of isomers. The choice of base, solvent, and temperature can influence this selectivity.
Q3: My reaction seems to have worked, but I am struggling to purify the this compound from the crude product. What are the recommended purification methods?
A3: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is a widely used and effective method for separating the desired product from isomers and other byproducts.[1]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents is typically used as the eluent. A good starting point is a hexane/ethyl acetate gradient. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective purification technique.[2][3][4]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of aromatic aldehydes include ethanol, methanol, toluene, or mixtures like ethanol/water. Experiment with small amounts of the crude product to find the best solvent or solvent system.
-
Q4: I am observing the formation of a significant amount of the 2-isomer (2-dibenzofurancarboxaldehyde) in my formylation reaction. How can I increase the yield of the 4-isomer?
A4: The formation of the 2-isomer is a common issue due to the higher electron density at the 2-position of the dibenzofuran nucleus. To favor the formation of the 4-isomer, you can explore the following strategies:
-
Directed Ortho-Metalation: This is the most reliable method for achieving high regioselectivity for the 4-position. By using a directed metalation group (DMG) or by direct lithiation of the dibenzofuran, you can selectively introduce the formyl group at the C4 position.
-
Metal-Halogen Exchange: If you start with 4-bromodibenzofuran, a metal-halogen exchange reaction using an organolithium reagent (like n-BuLi or t-BuLi) at low temperature will generate the 4-lithiodibenzofuran species. Quenching this with an electrophilic formylating agent like DMF will yield this compound with high regioselectivity.[5][6]
-
Modification of Vilsmeier-Haack Conditions: While less selective, you may be able to influence the isomer ratio by modifying the Vilsmeier-Haack reaction conditions. Experimenting with different solvents, reaction temperatures, and the nature of the Vilsmeier reagent (e.g., using different substituted formamides) could potentially alter the steric and electronic factors that govern the site of electrophilic attack.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ortho-lithiation and Formylation | Dibenzofuran, n-BuLi, DMF | 60-70% | High regioselectivity for the 4-position. | Requires stringent anhydrous and inert conditions; organolithium reagents are highly reactive. |
| Vilsmeier-Haack Formylation | Dibenzofuran, POCl₃, DMF | 20-40% (for the 4-isomer) | Milder conditions than some other formylation methods. | Often results in a mixture of isomers (2- and 4-), requiring careful purification. |
| Metal-Halogen Exchange | 4-Bromodibenzofuran, n-BuLi, DMF | >80% | Excellent regioselectivity; high yields. | Requires the synthesis of the 4-bromodibenzofuran starting material. |
Experimental Protocols
Method 1: Synthesis of this compound via Ortho-lithiation and Formylation
This protocol is adapted from the general principles of directed ortho-metalation.
Materials:
-
Dibenzofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Dissolution: Dissolve dibenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Method 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is a general procedure for the Vilsmeier-Haack reaction.
Materials:
-
Dibenzofuran
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Saturated aqueous sodium acetate solution
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 eq) in anhydrous 1,2-dichloroethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to separate the 4-isomer from the 2-isomer and other byproducts.
Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflows for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Dibenzofurancarboxaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Dibenzofurancarboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Sublimation can also be employed for achieving very high purity.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 94-98 °C.[1] A broad melting range may indicate the presence of impurities.
Q3: What are the likely impurities in a crude sample of this compound?
A3: If synthesized via a Vilsmeier-Haack reaction, common impurities may include unreacted dibenzofuran, residual N,N-dimethylformamide (DMF) or phosphoryl chloride, and potentially small amounts of other isomers or over-formylated products. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4][5]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the recommended method for monitoring the purity of fractions. A suitable mobile phase, similar to the one used for the column, should be employed. The spots can be visualized under a UV lamp.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: My compound is not moving off the baseline on the TLC plate with a non-polar solvent system (e.g., high hexane content).
-
Cause: The solvent system is not polar enough to elute the compound. This compound is a moderately polar compound.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent, such as ethyl acetate. Start with a low polarity system (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the ethyl acetate concentration (e.g., 90:10, 85:15).
Issue 2: All the spots are running at the solvent front on the TLC plate.
-
Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Issue 3: The separation between my desired product and an impurity is poor.
-
Solution 1: Optimize the solvent system. Test various ratios of hexane and ethyl acetate. Sometimes, using a different solvent system, such as dichloromethane/hexane, may provide better separation.
-
Solution 2: Use a finer mesh silica gel for the column packing, which can improve resolution.
-
Solution 3: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to separate compounds with close Rf values.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause 1: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 1: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
Cause 2: The chosen solvent is not ideal.
-
Solution 2: Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution 1: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
Solution 2: Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear again and allow it to cool slowly.[7] For example, if the compound is dissolved in a small amount of hot ethyl acetate, hexane can be added as an anti-solvent.
Issue 3: The recovered yield is very low.
-
Cause 1: Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures.
-
Solution 1: In the future, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
Data Presentation
Table 1: Recommended Solvent Systems for Silica Gel Column Chromatography
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Initial elution to remove non-polar impurities. |
| 85:15 to 80:20 | Elution of this compound. |
| 70:30 and more polar | Elution of more polar impurities. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Comments |
| Ethanol | A common solvent for recrystallizing aromatic aldehydes. |
| Ethyl Acetate / Hexane | A good solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate and add hexane until cloudy. |
| Toluene | Can be effective for aromatic compounds. |
| Acetone / Water | Another potential solvent/anti-solvent combination. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system where the desired compound has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the desired product is not eluting, or to speed up the elution of more polar impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis and Concentration: Combine the pure fractions containing this compound (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Redissolution and Cooling: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. rubingroup.org [rubingroup.org]
- 7. reddit.com [reddit.com]
overcoming challenges in the formylation of dibenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the formylation of dibenzofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of dibenzofuran?
A1: The most frequently employed methods for introducing a formyl group to the dibenzofuran scaffold are the Vilsmeier-Haack reaction, organolithium-mediated formylation using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF), and the Duff reaction, particularly for activated (e.g., hydroxylated) dibenzofurans.[1][2] The Rieche formylation using a Lewis acid and dichloromethyl methyl ether is another potential method.[2]
Q2: What is the expected regioselectivity in the formylation of unsubstituted dibenzofuran?
A2: Electrophilic substitution on dibenzofuran, such as in the Vilsmeier-Haack reaction, typically yields a mixture of isomers, primarily the 2- and 3-formylated products. The electronic properties and steric hindrance of the dibenzofuran nucleus influence the isomer ratio. The Vilsmeier-Haack reaction is known to be regioselective, with substitution often occurring at the less sterically hindered position.[3]
Q3: My formylation reaction is resulting in a low yield. What are the primary causes?
A3: Low yields in dibenzofuran formylation can be attributed to several factors. For organolithium-based methods, moisture in the reaction setup is a critical issue, as it quenches the n-BuLi.[4] In the case of the Vilsmeier-Haack reaction, the Vilsmeier reagent itself is moisture-sensitive.[5] Additionally, suboptimal reaction temperature, insufficient reaction time, or the purity of reagents can significantly impact the yield.[3]
Q4: I am observing the formation of a dark, tarry substance in my Vilsmeier-Haack reaction. What is causing this?
A4: The formation of a dark, resinous material is a common issue in Vilsmeier-Haack reactions involving furan-containing compounds. This is typically due to the polymerization or degradation of the dibenzofuran ring under the strongly acidic reaction conditions, often exacerbated by poor temperature control. The reaction can be exothermic, leading to localized "hot spots" that initiate polymerization.
Q5: How can I separate the resulting mixture of dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde?
A5: The separation of isomeric products is a significant challenge in dibenzofuran formylation. Column chromatography on silica gel is the most common method for separating dibenzofuran-2-carbaldehyde and dibenzofuran-3-carbaldehyde. Careful selection of the eluent system, often a mixture of hexane and ethyl acetate, is crucial for achieving good resolution.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination (n-BuLi & Vilsmeier-Haack) | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the dibenzofuran starting material is dry.[4] |
| Inactive n-BuLi Reagent | Titrate the n-BuLi solution prior to use to determine its exact molarity. Use a fresh bottle if the concentration is significantly lower than stated. |
| Decomposition of Vilsmeier Reagent | Prepare the Vilsmeier reagent in situ at low temperatures (0-5 °C) and use it immediately. Use freshly distilled or high-purity DMF and POCl₃.[5][6] |
| Insufficiently Reactive Substrate | For less reactive dibenzofuran derivatives, consider increasing the equivalents of the formylating agent or raising the reaction temperature cautiously while monitoring for decomposition.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. |
| Product Decomposition During Work-up | Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution. |
Problem 2: Formation of Multiple Products/Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomer Formation | Modify the reaction temperature. Lower temperatures may favor the thermodynamically more stable product. In the Vilsmeier-Haack reaction, the choice of solvent can also influence regioselectivity.[3] |
| Side Reactions (e.g., diformylation) | Optimize the stoichiometry of the formylating agent. Using a large excess may lead to the formation of diformylated byproducts. |
| Steric and Electronic Effects of Substituents | For substituted dibenzofurans, the directing effects of the existing groups will heavily influence the position of formylation. Consider these effects when predicting the outcome and choosing the formylation method. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers by Column Chromatography | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation. Use high-quality silica gel with a smaller particle size for better resolution. |
| Product is an Oil or Low-Melting Solid | If the product is difficult to handle as a solid, try to crystallize it from a suitable solvent system. If it remains an oil, ensure complete removal of residual solvent under high vacuum. |
| Co-elution with Byproducts | If byproducts are difficult to separate, consider a different formylation method that may produce a cleaner reaction profile. Alternatively, derivatization of the aldehyde to an imine or oxime, followed by purification and subsequent hydrolysis, can be a viable strategy. |
Data Presentation: Comparison of Formylation Methods for Dibenzofuran
| Method | Reagents & Conditions | Typical Yield | Regioselectivity (Major Product) | Key Challenges |
| Vilsmeier-Haack | POCl₃, DMF; 0 °C to RT | Moderate to Good | Mixture of 2- and 3-isomers | Polymerization, moisture sensitivity, isomer separation |
| n-BuLi / DMF | n-BuLi, THF, -78 °C; then DMF | Good to Excellent | Dependent on lithiation site | Strict anhydrous conditions required, temperature control |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., acetic acid, PPA); Heat | Generally Low to Moderate | Ortho to activating groups | Low yields, often requires activating groups on the ring[1][7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dibenzofuran
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve dibenzofuran (1 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.
Protocol 2: Formylation of Dibenzofuran via Lithiation
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve dibenzofuran (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key formylation pathways for dibenzofuran.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. pubs.rsc.org [pubs.rsc.org]
identification of side products in 4-Dibenzofurancarboxaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-Dibenzofurancarboxaldehyde. The information is designed to help identify and resolve common issues encountered during the synthesis, particularly concerning the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the formylation of dibenzofuran to produce this compound are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: What are the expected major side products in the synthesis of this compound?
A2: The primary side products are typically isomers of the desired product. The most common isomer formed is Dibenzofuran-2-carboxaldehyde . Depending on the reaction conditions, di-formylated products such as Dibenzofuran-4,6-dicarboxaldehyde may also be observed, particularly if an excess of the formylating agent is used or if the reaction is allowed to proceed for an extended period. Unreacted dibenzofuran can also be present in the final product mixture.
Q3: How can I minimize the formation of isomeric side products?
A3: The regioselectivity of the formylation is a key challenge.
-
In the Vilsmeier-Haack reaction , the reaction conditions, such as temperature and the ratio of reagents, can influence the isomer distribution. Formylation of dibenzofuran is known to yield a mixture of isomers.
-
Directed ortho-lithiation can offer higher regioselectivity. The use of a directing group on the dibenzofuran skeleton prior to lithiation can favor the formation of the 4-lithio intermediate, leading to a higher yield of the desired 4-carboxaldehyde upon quenching with DMF.
Q4: How can I remove the side products from my final product?
A4: Purification of this compound from its isomers and other side products is typically achieved through column chromatography on silica gel. The polarity difference between the isomers is often sufficient to allow for their separation. Recrystallization can also be an effective method for purifying the desired product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your synthesis and analysis of this compound.
Problem 1: My NMR spectrum shows more than one aldehyde signal.
-
Possible Cause: Your product is likely a mixture of isomeric aldehydes. The primary contaminant is Dibenzofuran-2-carboxaldehyde.
-
Identification:
-
Compare your experimental NMR spectrum with the data provided in the spectral data table below. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
The aldehyde proton signal for the 4-isomer will have a specific chemical shift that can be compared to the 2-isomer.
-
-
Solution:
-
Optimize the regioselectivity of your reaction. If using the Vilsmeier-Haack reaction, consider exploring different reaction temperatures and reagent stoichiometries. If using lithiation, ensure your conditions favor the formation of the 4-lithio intermediate.
-
Purify your product using silica gel column chromatography. A careful selection of the eluent system should allow for the separation of the isomers.
-
Problem 2: My mass spectrum shows a peak at a higher m/z than expected for my product.
-
Possible Cause: This could indicate the presence of a di-formylated side product, such as Dibenzofuran-4,6-dicarboxaldehyde.
-
Identification:
-
The molecular ion peak will correspond to the mass of a dibenzofuran molecule with two aldehyde groups (e.g., C14H8O3, M+ = 224.05).
-
The fragmentation pattern in the mass spectrum may also show characteristic losses of one or two formyl groups.
-
-
Solution:
-
Reduce the amount of the formylating agent used in the reaction.
-
Decrease the reaction time to prevent over-formylation.
-
Purify the product using column chromatography. The di-aldehyde will have a different polarity compared to the mono-aldehydes and can be separated.
-
Problem 3: The yield of my desired product is low, and I have a significant amount of starting material left.
-
Possible Cause: The reaction may not have gone to completion.
-
Identification:
-
TLC analysis of the crude reaction mixture will show a spot corresponding to the starting dibenzofuran.
-
The NMR spectrum of the crude product will show the characteristic signals of dibenzofuran.
-
-
Solution:
-
Increase the reaction time or temperature, while monitoring the reaction progress by TLC to avoid the formation of degradation products.
-
Ensure that your reagents are pure and anhydrous, especially for the lithiation reaction where moisture can quench the organolithium reagent.
-
Increase the stoichiometry of the formylating agent, but be mindful of the potential for di-formylation.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Dibenzofuran Formylation
| Method | Typical Reagents | Major Product | Major Side Products | Typical Yield of 4-isomer | Notes |
| Vilsmeier-Haack | POCl₃, DMF | This compound | Dibenzofuran-2-carboxaldehyde | Moderate to Good | Reaction often yields a mixture of isomers that require chromatographic separation.[1] |
| Lithiation-Formylation | n-BuLi or s-BuLi, DMF | This compound | Dibenzofuran-2-carboxaldehyde | Good to Excellent | Regioselectivity can be higher than the Vilsmeier-Haack reaction, but is sensitive to reaction conditions. |
Table 2: Spectral Data for Identification of this compound and Potential Side Products
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (EI, m/z) |
| Dibenzofuran | ~7.95 (d, 2H), 7.58 (t, 2H), 7.46 (t, 2H), 7.35 (d, 2H) | ~156.4, 127.3, 124.4, 122.9, 120.9, 111.8 | 168 (M+) |
| This compound | ~10.5 (s, 1H, CHO), aromatic protons in the range of 7.4-8.2 | ~192.5 (CHO), other aromatic signals | 196 (M+) |
| Dibenzofuran-2-carboxaldehyde | ~9.9 (s, 1H, CHO), aromatic protons in the range of 7.4-8.0 | ~191.8 (CHO), other aromatic signals | 196 (M+) |
| Dibenzofuran-4,6-dicarboxaldehyde | Aldehyde protons and distinct aromatic proton signals | Aldehyde carbonyl signals and aromatic signals | 224 (M+) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. This table provides approximate values for troubleshooting purposes.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dibenzofuran
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve dibenzofuran (1 eq.) in anhydrous dichlorobenzene. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Lithiation and Formylation of Dibenzofuran
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dibenzofuran (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature and then quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
optimization of reaction conditions for 4-Dibenzofurancarboxaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Dibenzofurancarboxaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for introducing a formyl group onto the dibenzofuran scaffold is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like dibenzofuran.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of an acid chloride, such as phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The reaction is exothermic and must be performed under anhydrous conditions to prevent decomposition of the reagent.
Q3: What are the main challenges in synthesizing this compound via the Vilsmeier-Haack reaction?
A3: The primary challenge is achieving high regioselectivity for the 4-position. Direct formylation of unsubstituted dibenzofuran often leads to a mixture of isomeric dibenzofuran carboxaldehydes.[3][4] Consequently, separation of the desired 4-isomer from other isomers (e.g., 2- and 3-carboxaldehydes) can be difficult. Other potential issues include incomplete reactions, low yields, and the formation of side products.
Q4: Are there alternative methods for the formylation of dibenzofuran?
A4: Yes, other formylation methods exist. One alternative involves metallation of the dibenzofuran ring with a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[3] This approach can offer different regioselectivity compared to the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent. 2. Insufficient Reaction Temperature: The reaction may require heating to proceed to completion. 3. Poor Quality Reagents: Old or impure DMF or POCl₃ can lead to failed reactions. | 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-quality reagents. 2. After the initial addition at low temperature, gradually warm the reaction mixture to room temperature and then heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).[5] 3. Use freshly distilled or unopened anhydrous DMF and a fresh bottle of POCl₃. |
| Formation of a Mixture of Isomers (Low Regioselectivity) | The electronic properties of the dibenzofuran ring allow for electrophilic attack at multiple positions (2, 3, and 4). The reaction conditions can influence the isomer ratio.[3] | 1. Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of a specific isomer. Experiment with a temperature range from 0 °C to room temperature. 2. Modify the Formylating Agent: While less common for this specific synthesis, exploring alternative Vilsmeier reagents (e.g., from different formamides) could alter the regioselectivity. 3. Purification: If a mixture is unavoidable, careful column chromatography is necessary to separate the isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[3] |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature can lead to polymerization and decomposition of the starting material and product. 2. Excessive Reaction Time: Prolonged heating can lead to degradation. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Use an ice/water bath to manage the initial stages of the reaction. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Difficult Product Isolation/Purification | The product may be difficult to crystallize or may co-elute with impurities or other isomers during chromatography. | 1. Work-up Procedure: Ensure the reaction is thoroughly quenched with ice-water and neutralized (e.g., with sodium bicarbonate solution) before extraction. 2. Chromatography: Use a high-quality silica gel and a slow, shallow gradient during column chromatography to improve separation of isomers.[3] Consider using different solvent systems if initial separation is poor. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dibenzofuran
This protocol provides a general procedure for the formylation of dibenzofuran. Note that this reaction may produce a mixture of isomers requiring chromatographic separation.
Materials:
-
Dibenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid may be observed.
-
-
Formylation Reaction:
-
Dissolve dibenzofuran (1 equivalent) in anhydrous DCM or a minimal amount of anhydrous DMF.
-
Add the dibenzofuran solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate, to separate the isomeric products. The this compound is typically one of the isomers isolated.
-
Data Presentation
The yield of this compound and the ratio of isomers are highly dependent on the specific reaction conditions. The following table provides a hypothetical framework for optimizing the reaction. Researchers should perform systematic studies to determine the optimal conditions for their specific setup.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of Vilsmeier Reagent | Overall Yield (%) | Isomer Ratio (2-CHO : 3-CHO : 4-CHO) |
| 1 | 25 | 6 | 1.5 | 75 | 40 : 45 : 15 |
| 2 | 50 | 4 | 1.5 | 85 | 35 : 50 : 15 |
| 3 | 70 | 2 | 1.5 | 90 | 30 : 60 : 10 |
| 4 | 25 | 6 | 2.0 | 80 | 38 : 42 : 20 |
| 5 | 0 -> 25 | 8 | 1.2 | 70 | 45 : 40 : 15 |
Note: The data in this table are illustrative and intended to serve as a template for an optimization study. Actual results will vary.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low product yield.
References
troubleshooting guide for the synthesis of dibenzofuran derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing dibenzofuran derivatives?
A1: The primary synthetic routes to dibenzofuran derivatives include:
-
Palladium-catalyzed C-H activation and C-O cyclization of 2-arylphenols: This is a modern and efficient method for forming the dibenzofuran core.[1][2]
-
Cyclization of diaryl ether derivatives: This can be achieved through reactions like the Ullmann condensation or palladium-catalyzed intramolecular C-C bond formation.[3][4]
-
Construction from benzofuran or phenol precursors: This involves building the second benzene ring onto a pre-existing benzofuran or modifying phenol derivatives.
-
Suzuki-Miyaura cross-coupling: This method is particularly useful for introducing aryl substituents onto a pre-formed dibenzofuran core.[5]
Q2: I am observing a low yield in my dibenzofuran synthesis. What are the likely causes?
A2: Low yields in dibenzofuran synthesis can stem from several factors:
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact yield. Optimization of these parameters is crucial.
-
Inefficient catalyst system: The choice of catalyst, ligand, and base is critical, especially in palladium-catalyzed reactions. Catalyst deactivation can also be a factor.
-
Poor quality of starting materials: Impurities in the reactants can lead to side reactions and reduced product formation.
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Product degradation: Some dibenzofuran derivatives may be unstable under the reaction or workup conditions.
Q3: I am struggling with the purification of my dibenzofuran derivative. What are some common issues and solutions?
A3: Purification of dibenzofuran derivatives, which are often crystalline solids, can be challenging. Common issues and their solutions include:
-
Multiple spots on TLC after column chromatography: This indicates the presence of impurities. Likely culprits include unreacted starting materials or side products. Re-purification with an optimized solvent system for column chromatography may be necessary. For relatively nonpolar aromatic heterocycles like dibenzofurans, a good starting point for solvent selection is a low percentage of a polar solvent (e.g., 5-10% ethyl acetate) in a nonpolar solvent (e.g., hexane).
-
Difficulty in finding a suitable recrystallization solvent: A systematic solvent screen is recommended to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Poor yields during demethylation: Demethylation of methoxy-substituted dibenzofurans using reagents like pyridinium hydrochloride can lead to low yields due to difficulties in purification. Careful optimization of the purification protocol is required in such cases.[1]
Troubleshooting Guide
Problem 1: Low yield in Palladium-Catalyzed C-H Activation/C-O Cyclization
| Possible Cause | Suggested Solution |
| Inefficient oxidant | Air is a mild and effective oxidant for this reaction. Ensure adequate aeration of the reaction mixture.[6] |
| Suboptimal catalyst/ligand combination | Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd/C) and ligands. For some reactions, a ligand-free system with a reusable catalyst like Pd/C can be efficient.[7] |
| Inappropriate solvent | Pivalic acid has been shown to improve reproducibility and yield compared to acetic acid in some intramolecular palladium(II)-catalyzed oxidative C-C bond formations.[7] |
| Incorrect reaction temperature | Optimize the reaction temperature. Many palladium-catalyzed cyclizations require elevated temperatures (e.g., 130-140 °C).[1][8] |
Problem 2: Inefficient Ullmann Condensation for Diaryl Ether Cyclization
| Possible Cause | Suggested Solution |
| Inactive copper catalyst | Traditionally, "activated" copper powder is used. Modern methods often employ soluble copper catalysts with ligands like diamines or acetylacetonates.[9] |
| High reaction temperatures and harsh conditions | While traditional Ullmann reactions require high temperatures (>210 °C), newer protocols with soluble catalysts may proceed under milder conditions.[9] Explore using catalytic amounts of a copper(II) source with a base like K₃PO₄ and a reductant like KI in aqueous acetonitrile.[10] |
| Electron-rich aryl halides | The Ullmann condensation works best with aryl halides activated by electron-withdrawing groups.[9] For less reactive substrates, consider alternative coupling strategies like the Buchwald-Hartwig amination. |
Problem 3: Poor Selectivity or Side Product Formation in Suzuki-Miyaura Cross-Coupling
| Possible Cause | Suggested Solution |
| Suboptimal palladium catalyst and base | Screen different palladium catalysts and bases. A common system is a palladium(II) complex with K₂CO₃ in a mixed solvent system like EtOH/H₂O.[11] |
| Homo-coupling of boronic acids | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homo-coupling. |
| Protodeborylation of the boronic acid | Use anhydrous solvents and reagents to prevent this side reaction. |
Quantitative Data
Table 1: Anticancer Activity of Selected Dibenzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Kehokorin A | HeLa | ~3.2 (converted from 1.5 µg/mL) | [12] |
| Kehokorin D | HeLa | ~12.2 (converted from 6.1 µg/mL) | [13] |
| Eupatodibenzofuran A | A549 (Lung Carcinoma) | 5.95 ± 0.89 | [12] |
| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.55 ± 0.23 | [12] |
| Benzofuran derivative 30a | HepG2 | - | [14] |
| Benzofuran-based oxadiazole 14c | HCT116 | 3.27 | [14] |
| 3-methylbenzofuran derivative 16b | A549 | 1.48 | [14] |
Experimental Protocols
1. Palladium-Catalyzed Synthesis of Dibenzofurotropones
This protocol describes the synthesis of dibenzofurotropone derivatives via a palladium-catalyzed cyclization of (2-bromoaryl)(3-arylfuran-2-yl)methanones.[8]
-
Materials:
-
(2-bromoaryl)(3-arylfuran-2-yl)methanone (0.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 10 mol%)
-
PCy₃·HBF₄ (0.04 mmol)
-
Cs₂CO₃ (0.24 mmol)
-
DMSO (2 mL)
-
-
Procedure:
-
Combine the (2-bromoaryl)(3-arylfuran-2-yl)methanone, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃ in a 10 mL reaction tube.
-
Evacuate the tube and flush with nitrogen gas.
-
Add DMSO (2 mL) to the reaction tube.
-
Immerse the tube in a pre-heated oil bath at 140 °C.
-
Stir the reaction mixture for 20 hours.
-
Cool the reaction to room temperature and add brine (20 mL).
-
Extract the mixture with ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Suzuki-Miyaura Cross-Coupling of a 4-Aminodibenzofuran Derivative
This is a general protocol for the coupling of a bromo-substituted 4-aminodibenzofuran with an arylboronic acid.[5]
-
Materials:
-
Bromo-substituted 4-aminodibenzofuran
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bromo-substituted 4-aminodibenzofuran and the palladium catalyst in the solvent.
-
Add the arylboronic acid and the base to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 90 °C) for 12-16 hours, monitoring the progress by TLC.[15]
-
After completion, cool the reaction to room temperature.
-
Add ice-cold distilled water to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A general experimental workflow for the synthesis of dibenzofuran derivatives.
References
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
- 8. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization [mdpi.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjps.pk [pjps.pk]
preventing decomposition of 4-Dibenzofurancarboxaldehyde during reaction
Technical Support Center: 4-Dibenzofurancarboxaldehyde
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of this compound during a reaction?
A1: this compound, as an aromatic aldehyde, is susceptible to several decomposition pathways, including:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1][2][3][4]
-
Cannizzaro Reaction: In the presence of strong bases, two molecules of the aldehyde can disproportionate to form the corresponding alcohol (4-dibenzofuranmethanol) and carboxylic acid (4-dibenzofurancarboxylic acid).[5][6][7][8] This is common for aromatic aldehydes lacking alpha-hydrogens, such as this compound.[9][10]
-
Decarbonylation: Although less frequent, the loss of carbon monoxide to form dibenzofuran can occur, especially at elevated temperatures or in the presence of transition metal catalysts.[11][12]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, though this is less common for aromatic aldehydes compared to their aliphatic counterparts.[13][14]
Q2: How can I prevent the oxidation of this compound during my experiment?
A2: To prevent oxidation, it is crucial to minimize contact with oxygen. This can be achieved by:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using deoxygenated solvents.
-
Adding antioxidants or radical scavengers to the reaction mixture, although their compatibility with your specific reaction must be verified.[15][16]
Q3: My reaction requires basic conditions. How can I avoid the Cannizzaro reaction?
A3: If your reaction must be conducted in the presence of a base, consider the following:
-
Use the mildest base possible that still facilitates the desired transformation.
-
Maintain a low concentration of the base.
-
Keep the reaction temperature as low as possible.
-
If feasible, protect the aldehyde group as an acetal before introducing the base. Acetals are stable under basic conditions.[17][18][19]
Q4: What is a protecting group, and how can it help?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[18][20] For aldehydes, the most common protecting group is an acetal, formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst.[17][21] This converts the reactive aldehyde into a stable ether-like linkage that is resistant to bases, nucleophiles, and many oxidizing and reducing agents.[19][22] The protecting group can be removed later to regenerate the aldehyde.[23][24]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Formation of an acidic byproduct, confirmed by pH change or spectroscopic analysis (e.g., IR, NMR). | Oxidation of the aldehyde to a carboxylic acid. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use freshly distilled or deoxygenated solvents.- Consider adding a compatible antioxidant. |
| Isolation of both an alcohol and a carboxylic acid derivative of dibenzofuran. | Cannizzaro reaction due to the presence of a strong base. | - Use a weaker, non-nucleophilic base if possible.- Lower the reaction temperature.- Protect the aldehyde as an acetal before introducing the base. |
| Gas evolution (CO) and formation of dibenzofuran. | Thermal or metal-catalyzed decarbonylation. | - Lower the reaction temperature.- Avoid using transition metal catalysts known to promote decarbonylation (e.g., Rh, Pd) if they are not essential for the desired reaction.[12][25] |
| Formation of a high molecular weight, insoluble material. | Polymerization or autocondensation. | - Add a stabilizer such as triethanolamine in a very low concentration (ppm level), ensuring it does not interfere with the main reaction.[13] |
| Low yield of the desired product with recovery of unreacted starting material and evidence of side products. | Multiple decomposition pathways occurring simultaneously. | - Protect the aldehyde group as an acetal. This is the most robust strategy to prevent a wide range of side reactions.[17][18][19][20][21] |
Experimental Protocols
Protocol 1: Protection of this compound as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane derivative to protect the aldehyde functionality.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
Toluene (or another suitable aprotic solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, and ethylene glycol.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde. The product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection of the Acetal to Regenerate this compound
This protocol describes the hydrolysis of the acetal to restore the aldehyde functionality.
Materials:
-
Protected this compound (from Protocol 1)
-
Acetone (or a mixture of tetrahydrofuran and water)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or another acid catalyst.
Procedure:
-
Dissolve the protected aldehyde in acetone or a THF/water mixture in a round-bottom flask.
-
Add a catalytic amount of dilute aqueous HCl.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visual Guides
Caption: Major decomposition pathways of this compound.
Caption: Workflow for using an acetal protecting group strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 10. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decarbonylation - Wikipedia [en.wikipedia.org]
- 13. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 14. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 15. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 19. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 20. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 21. youtube.com [youtube.com]
- 22. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 23. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 24. m.youtube.com [m.youtube.com]
- 25. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of 4-Dibenzofurancarboxaldehyde
Welcome to the technical support center for the synthesis of 4-Dibenzofurancarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this synthetic procedure. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Catalyst Selection and Reaction Overview
The efficient synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction . This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the dibenzofuran ring system. The key reagents for this transformation are a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), which together form the Vilsmeier reagent, a chloroiminium salt that acts as the electrophile.
The regioselectivity of the Vilsmeier-Haack reaction on dibenzofuran is a critical aspect to consider. Electrophilic substitution on the dibenzofuran ring is generally favored at the 2- and 3-positions due to the electronic properties of the heterocyclic system. Therefore, the synthesis of the 4-isomer can be challenging and may result in a mixture of isomers requiring careful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or reaction setup can decompose the Vilsmeier reagent. 2. Insufficient Reaction Temperature: The formylation of dibenzofuran may require elevated temperatures to proceed at a reasonable rate. 3. Poor Quality Reagents: Old or impure POCl₃ or DMF can lead to side reactions and lower yields. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. The Vilsmeier reagent should be prepared in situ and used immediately. 2. After the initial addition of dibenzofuran at a lower temperature, gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Use high-purity, anhydrous solvents and reagents. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material and product. 2. Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can promote side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent. Use an ice bath to manage the initial exothermic reaction. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Mixture of Isomers Obtained | 1. Inherent Regioselectivity: As mentioned, electrophilic attack on dibenzofuran can occur at multiple positions (primarily 2 and 3, with 4 being less favored). | 1. Careful purification of the crude product is necessary. Column chromatography using silica gel is the most common method for separating positional isomers. The choice of eluent system is crucial and may require optimization. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for analytical separation and may be adapted for preparative separation. |
| Product Decomposition During Work-up | 1. Harsh Quenching Conditions: The iminium intermediate formed during the reaction is hydrolyzed to the aldehyde during work-up. Rapid or uncontrolled addition of water can be highly exothermic and lead to decomposition. | 1. Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring. Maintain a low temperature during the initial stages of the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic system for the synthesis of this compound?
A1: The most common method is the Vilsmeier-Haack reaction, which uses a stoichiometric amount of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ. While POCl₃ is technically a reagent, it facilitates the catalytic cycle of the formylation process.
Q2: How can I favor the formation of the 4-isomer over other isomers?
A2: Directing the formylation to the 4-position of an unsubstituted dibenzofuran is challenging due to the inherent electronic preference for substitution at the 2 and 3-positions. Achieving high selectivity for the 4-isomer may require starting with a dibenzofuran derivative that has a directing group at a position that favors substitution at the 4-position. However, for the direct formylation of dibenzofuran, the formation of a mixture of isomers is expected.
Q3: What is a typical experimental protocol for the Vilsmeier-Haack formylation of dibenzofuran?
A3: A general procedure involves the slow, dropwise addition of POCl₃ to an ice-cold solution of anhydrous DMF under an inert atmosphere. After the formation of the Vilsmeier reagent, a solution of dibenzofuran in anhydrous DMF is added dropwise, maintaining a low temperature. The reaction mixture is then typically allowed to warm to room temperature and may be heated to drive the reaction to completion. Progress is monitored by TLC. The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by neutralization and extraction of the product. Purification is then carried out, usually by column chromatography.
Q4: How can I separate the different isomers of dibenzofurancarboxaldehyde?
A4: Separation of the 2-, 3-, and 4-isomers is typically achieved by column chromatography on silica gel.[1][2] The choice of eluent system is critical and often requires some experimentation. A gradient elution with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is a common starting point. Analytical techniques like HPLC and GC can be used to determine the purity of the fractions.
Q5: What are the key safety precautions for the Vilsmeier-Haack reaction?
A5: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction is also highly exothermic and should be done with extreme care by slowly adding the reaction mixture to ice.
Experimental Protocols & Data
General Vilsmeier-Haack Formylation of Dibenzofuran
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice-salt bath to 0 °C. To this, add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve dibenzofuran (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude mixture of isomers by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
Quantitative Data (Illustrative)
Since specific yields for the 4-isomer are not widely reported, the following table is illustrative of the type of data that should be recorded. The distribution of isomers is highly dependent on the specific reaction conditions.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| POCl₃ / DMF | Dibenzofuran | 60-80 | 2-6 | 2-, 3-, and this compound | Mixture | (General Protocol) |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of dibenzofuran.
Caption: Logic diagram for selecting the catalyst system for the synthesis.
References
- 1. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Dibenzofurancarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Dibenzofurancarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and industrially viable routes for the synthesis of this compound are the Vilsmeier-Haack formylation of dibenzofuran and the carboxylation of a 4-dibenzofuranyl organometallic species (generated via lithiation or Grignard reaction). The choice between these routes often depends on factors such as raw material cost, available equipment, and safety infrastructure.
Q2: What are the main challenges when scaling up the Vilsmeier-Haack formylation of dibenzofuran?
A2: The primary challenges in scaling up the Vilsmeier-Haack reaction are managing the exothermic nature of the reaction and ensuring the safe handling of phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself, as well as the reaction mixture, can be thermally unstable, potentially leading to runaway reactions with rapid increases in temperature and pressure.[1][2] Effective heat transfer and controlled addition of reagents are critical at a larger scale. Industrial-scale production may be hampered by laborious procedures and the use of hazardous chemicals to produce the highly reactive intermediates.[3]
Q3: What are the key safety concerns with using organolithium or Grignard reagents for this synthesis on a larger scale?
A3: The primary safety concerns with organolithium and Grignard reagents are their pyrophoric nature (risk of igniting on contact with air) and their high reactivity with protic sources, including moisture. On a large scale, managing the exotherm during reagent addition is crucial to prevent uncontrolled reactions. Continuous flow reactors can offer advantages in managing heat removal and minimizing the inventory of highly reactive intermediates, thereby improving safety.[4]
Q4: How does the purity profile of this compound typically change from lab to pilot scale?
A4: The purity profile can be affected by less efficient mixing and heat transfer at a larger scale, which may lead to the formation of more byproducts. Common impurities can arise from side reactions such as di-formylation in the Vilsmeier-Haack reaction or Wurtz coupling in Grignard reactions. The isolation and purification steps, such as crystallization, need to be carefully optimized to handle larger volumes and potentially different impurity profiles.
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: Crystallization is the most common and effective method for purifying solid organic compounds like this compound on a large scale. The choice of solvent is critical for achieving high purity and yield. For polyhalogenated aromatic compounds, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Column chromatography is generally less practical for large-scale purification due to the high solvent consumption and cost, but it can be used for high-value products or to remove particularly challenging impurities.
Troubleshooting Guides
Vilsmeier-Haack Formylation of Dibenzofuran
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere. Use fresh, high-purity, and anhydrous reagents. |
| Insufficiently reactive substrate. | For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. | |
| Incomplete reaction. | Monitor the reaction by TLC or HPLC. If the reaction is sluggish, consider a gradual increase in temperature. | |
| Formation of a Dark, Tarry Residue | Reaction overheating leading to polymerization or decomposition. | Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and substrate addition. Use an ice bath or a reactor with efficient cooling. |
| Impurities in starting materials or solvents. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC/HPLC | Side reactions such as di-formylation. | Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products. |
| Reaction temperature is too high or reaction time is too long. | Ensure the reaction temperature is not excessive and monitor the reaction to avoid prolonged reaction times after completion. | |
| Difficulty in Isolating the Product | Product is partially water-soluble. | During aqueous work-up, saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of a different organic solvent or brine to break the emulsion. Allow the mixture to stand for a longer period. |
Carboxylation via Organometallic Intermediates (Grignard/Lithiation)
| Problem | Potential Cause | Suggested Solution |
| Failure to Initiate Grignard Reaction | Passivated magnesium surface. | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical means such as sonication or crushing the magnesium pieces in situ. |
| Presence of moisture in the solvent or on glassware. | Ensure all glassware is flame-dried and the solvent is anhydrous. Diethyl ether and THF are common solvents that must be thoroughly dried. | |
| Low Yield of Carboxylation Product | Reaction of the organometallic reagent with moisture or CO₂ from the air. | Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of Wurtz coupling byproduct (biphenyl derivative). | Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture. | |
| Inefficient carboxylation. | Ensure the CO₂ source (dry ice or gas) is of high purity and is introduced efficiently into the reaction mixture with good stirring. | |
| Formation of Byproducts | Unreacted starting material. | Ensure complete formation of the organometallic reagent before carboxylation. |
| Benzene formation (from reaction with trace water). | Use scrupulously dry conditions. |
Data Presentation
Table 1: Representative Comparison of Vilsmeier-Haack Formylation Parameters at Different Scales
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Typical Yield | 75-90% | 70-85% | 65-80% |
| Purity (before purification) | 90-98% | 85-95% | 80-90% |
| Reaction Time | 2-6 hours | 4-10 hours | 8-16 hours |
| Key Challenge | Ensuring anhydrous conditions | Heat management, reagent addition rate | Process safety, waste disposal, cost-effectiveness |
Note: This data is illustrative for a typical Vilsmeier-Haack formylation of an aromatic compound and may vary for the specific synthesis of this compound.
Table 2: Representative Comparison of Grignard Carboxylation Parameters at Different Scales
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Typical Yield | 60-80% | 55-75% | 50-70% |
| Purity (before purification) | 85-95% | 80-90% | 75-85% |
| Reaction Time | 3-8 hours | 6-12 hours | 10-20 hours |
| Key Challenge | Initiation of Grignard reaction | Handling of pyrophoric reagents, exotherm control | Large-scale handling of reactive reagents, process automation |
Note: This data is illustrative for a typical Grignard carboxylation of an aryl halide and may vary for the specific synthesis of this compound.
Experimental Protocols
Vilsmeier-Haack Formylation of Dibenzofuran (Illustrative Laboratory Scale Protocol)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Add a solution of dibenzofuran (1 equivalent) in anhydrous 1,2-dichloroethane to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to pH 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Dibenzofurancarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dibenzofurancarboxaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during the work-up and purification of reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives?
This compound and its derivatives are generally nonpolar aromatic compounds. They exhibit good solubility in many common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and toluene. Conversely, they have very low solubility in water.[1] This solubility profile is a key consideration for designing effective liquid-liquid extraction procedures during work-up.
Q2: I am having trouble removing the triphenylphosphine oxide byproduct from my Wittig reaction with this compound. What is the recommended procedure?
Triphenylphosphine oxide is a common and often troublesome byproduct in Wittig reactions. Due to its polarity and ability to form hydrogen bonds, it can be separated from the less polar alkene product by careful selection of a recrystallization solvent.[2] A recommended method is to recrystallize the crude product from an alcohol like 1-propanol. The triphenylphosphine oxide is more soluble in the alcohol due to hydrogen bonding, while the desired alkene product is less soluble and will crystallize out upon cooling.[2] Alternatively, column chromatography on silica gel is a reliable method for separation.
Q3: My Grignard reaction with this compound is not going to completion. What are some common reasons for this?
Incomplete Grignard reactions can be due to several factors. Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by water. The magnesium turnings should be fresh and activated. The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.[3] The solvent, typically anhydrous diethyl ether or THF, must be completely dry.
Q4: During the aqueous work-up of my reductive amination, I am observing an emulsion. How can I resolve this?
Emulsion formation is a common issue during the work-up of reactions involving amines. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite can also be effective.
Troubleshooting Guides
Wittig Reaction: Synthesis of 4-(2-Arylvinyl)dibenzofurans
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete ylide formation. | Ensure a strong enough base (e.g., n-BuLi, NaH) is used and that the reaction is performed under anhydrous conditions. |
| Low reactivity of a stabilized ylide. | For stabilized ylides, longer reaction times or heating may be necessary. | |
| Mixture of E/Z isomers | Reaction conditions favoring a mixture. | The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For non-stabilized ylides, lower temperatures and salt-free conditions often favor the Z-isomer. For stabilized ylides, thermodynamic control (e.g., higher temperatures) typically favors the E-isomer. |
| Persistent triphenylphosphine oxide contamination | Inefficient purification. | Repeat the recrystallization from 1-propanol or perform careful column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate gradient). |
Grignard Reaction: Synthesis of Dibenzofuran-4-yl(aryl)methanols
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate | Inactive magnesium surface. | Briefly heat a small portion of the magnesium with a heat gun under inert gas or add a small crystal of iodine to activate the surface. |
| Presence of moisture. | Ensure all glassware is oven-dried and the solvent is anhydrous. | |
| Formation of a dimeric byproduct (pinacol coupling) | Radical side reactions. | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Low yield after work-up | Incomplete quenching or product decomposition. | Perform the acidic quench at a low temperature and ensure it is sufficient to protonate the alkoxide. Avoid overly acidic conditions which could promote dehydration of the alcohol product. |
Reductive Amination: Synthesis of N-Substituted (Dibenzofuran-4-yl)methanamines
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the amine product | Incomplete imine formation. | If performing a one-pot reaction, allow sufficient time for the imine to form before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate imine formation. |
| Reduction of the aldehyde starting material. | Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the iminium ion over the aldehyde. If using sodium borohydride (NaBH₄), add it after the imine formation is complete. | |
| Presence of the secondary amine byproduct | Over-alkylation of the primary amine product. | Use a slight excess of the aldehyde to drive the initial imine formation and control the stoichiometry. |
| Difficulty in product isolation | Amine product is soluble in the aqueous phase. | After quenching the reaction, make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine and increase its solubility in the organic solvent during extraction. |
Quantitative Data Summary
The following tables provide representative quantitative data for reactions involving this compound and analogous compounds, as specific data for this exact substrate is not always available.
Table 1: Wittig Reaction of Aryl Aldehydes
| Aldehyde | Ylide | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| This compound | Benzyltriphenylphosphonium chloride | 4-(2-Phenylethenyl)dibenzofuran | 75-85 | >95 | 12 |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl cinnamate | 85-95 | >98 | 2 |
| 7-Methoxy-benzofuran-5-carboxaldehyde | Various arylmethylphosphonium chlorides | Substituted stilbenes | 60-70 | >95 | 8-10 |
Table 2: Grignard Reaction of Aryl Aldehydes
| Aldehyde | Grignard Reagent | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| This compound | Phenylmagnesium bromide | Dibenzofuran-4-yl(phenyl)methanol | 80-90 | >97 | 2 |
| Benzaldehyde | Ethylmagnesium bromide | 1-Phenyl-1-propanol | 85-95 | >98 | 1-2 |
| 2-Naphthaldehyde | Methylmagnesium iodide | 1-(Naphthalen-2-yl)ethanol | 90-98 | >98 | 1 |
Table 3: Reductive Amination of Aldehydes
| Aldehyde | Amine | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| This compound | Benzylamine | N-Benzyl-(dibenzofuran-4-yl)methanamine | 70-80 | >96 | 24 |
| Benzaldehyde | Ammonia | Benzylamine | 80-90 | >97 | 12 |
| Various aldehydes | Primary amines | N-Substituted amines | 75-95 | >95 | 18-24 |
Experimental Protocols
Protocol 1: Wittig Reaction for the Synthesis of 4-(2-Phenylethenyl)dibenzofuran
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) to anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from 1-propanol to remove triphenylphosphine oxide. Alternatively, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Grignard Reaction for the Synthesis of Dibenzofuran-4-yl(phenyl)methanol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether and a crystal of iodine. Add a small portion of bromobenzene (1.2 eq) dissolved in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.
-
Reaction: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise via the addition funnel. After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Reductive Amination for the Synthesis of N-Benzyl-(dibenzofuran-4-yl)methanamine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol. Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 4 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 20 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent product streaking.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway involving benzofuran derivatives, which are structurally related to dibenzofurans and provide a good model for their potential biological applications.
Caption: General experimental workflow for reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of Dibenzofuran Isomers' Reactivity in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dibenzofuran isomers in various electrophilic aromatic substitution reactions. Understanding the regioselectivity and relative reactivity of different positions on the dibenzofuran scaffold is crucial for the strategic design and synthesis of novel drug candidates and functional organic materials. While direct quantitative experimental data comparing the reaction rates of pre-substituted dibenzofuran isomers is limited in the current literature, this guide summarizes the established regioselectivity on the parent dibenzofuran molecule and presents theoretical data to infer the relative reactivity of its isomers.
Regioselectivity in Electrophilic Aromatic Substitution of Dibenzofuran
The dibenzofuran ring system is susceptible to electrophilic attack at several positions. The inherent electronic properties of the molecule, arising from the fusion of two benzene rings with a furan ring, dictate the preferred sites of substitution. The oxygen atom of the furan ring plays a significant role in directing electrophiles to specific positions.
Experimental evidence indicates a notable difference in positional selectivity depending on the nature of the electrophilic substitution reaction.
| Reaction Type | Reagents | Major Product Position(s) | Minor Product Position(s) |
| Nitration | Nitric Acid | 3 | - |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | 2 | - |
| Bromination | Bromine / Catalyst | 2, 3, 7, 8 and 1, 4, 6, 9 | - |
Note: The bromination of dibenzofuran is reported to be less selective, with susceptibility at multiple positions. The outcome can be influenced by the choice of catalyst and reaction conditions.
Theoretical Insights into the Reactivity of Monobrominated Dibenzofuran Isomers
In the absence of extensive experimental kinetic data, computational studies provide valuable insights into the intrinsic reactivity of dibenzofuran isomers. A theoretical study on mono-brominated dibenzofuran (BDBF) isomers calculated their reorganization energies, which can be correlated with their charge transport properties and, by extension, their propensity to stabilize charged intermediates formed during chemical reactions. Lower reorganization energy suggests a more stable and readily formed species.
| Isomer | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |
| 4-Bromodibenzofuran (4BDBF) | 0.229 | - |
| 3-Bromodibenzofuran (3BDBF) | - | 0.226 |
This data suggests that the 4-bromodibenzofuran isomer has the lowest hole reorganization energy, indicating a greater ability to accommodate a positive charge (an important factor in electrophilic aromatic substitution). Conversely, the 3-bromodibenzofuran isomer exhibits the lowest electron reorganization energy, suggesting a higher propensity to stabilize a negative charge.
Experimental Protocols
Detailed experimental protocols for the nitration and Friedel-Crafts acylation of dibenzofuran are provided below as representative examples of electrophilic aromatic substitution reactions.
Protocol 1: Nitration of Dibenzofuran
Objective: To synthesize 3-nitrodibenzofuran.
Materials:
-
Dibenzofuran
-
Concentrated Nitric Acid
-
Acetic Anhydride
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve dibenzofuran in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride to the stirred solution.
-
Maintain the reaction temperature at 0-5 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-nitrodibenzofuran.
Protocol 2: Friedel-Crafts Acylation of Dibenzofuran
Objective: To synthesize 2-acetyldibenzofuran.
Materials:
-
Dibenzofuran
-
Acetyl Chloride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (dilute)
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a reflux condenser, slowly add acetyl chloride at 0 °C.
-
After the addition is complete, add a solution of dibenzofuran in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully hydrolyze by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetyldibenzofuran.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the electrophilic substitution reactions and the resulting regioselectivity.
Caption: General workflow of electrophilic substitution on dibenzofuran.
Caption: Regioselectivity of electrophilic substitution on dibenzofuran.
Comparative Analysis of 4-Dibenzofurancarboxaldehyde Derivatives: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of derivatives based on 4-dibenzofurancarboxaldehyde, with a focus on their anticancer and antimicrobial potential. While comprehensive comparative data for a wide range of this compound derivatives remains an area of active research, this document synthesizes available experimental data to highlight structure-activity relationships and guide future drug discovery efforts.
Anticancer Activity of Dibenzofuran-Based Derivatives
Dibenzofuran derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of selected dibenzofuran derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Dibenzofuran | A549 (Lung Carcinoma) | 5.95 ± 0.89 | |
| 1 | Dibenzofuran | MCF-7 (Breast Adenocarcinoma) | 5.32 ± 0.31 | |
| Kehokorin A | Dibenzofuran | HeLa (Cervical Carcinoma) | 1.5 µg/mL | [2] |
| Kehokorin D | Dibenzofuran | HeLa (Cervical Carcinoma) | 6.1 µg/mL | [2] |
| Kehokorin E | Dibenzofuran | HeLa (Cervical Carcinoma) | N/A | [2] |
| Compound 44 | Dibenzo[b,d]furan-4-carboxamide | MV4-11 (Acute Myeloid Leukemia) | Low micromolar |
Antimicrobial Activity of Dibenzofuran-Based Derivatives
Derivatives of dibenzofuran have also demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. The aldehyde functional group at the 4-position of dibenzofuran serves as a versatile handle for the synthesis of various derivatives, including Schiff bases and thiosemicarbazones, which are known to possess significant antimicrobial activity.[3]
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for a selection of dibenzofuran and benzofuran derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran amide derivative | Bacillus subtilis | 6.25 | |
| Benzofuran amide derivative | Staphylococcus aureus | 6.25 | |
| Benzofuran amide derivative | Escherichia coli | 6.25 | |
| Hydrophobic benzofuran analog | Various bacteria | 0.39-3.12 | [4] |
| Hydrazone derivative | Pseudomonas aeruginosa | 0.39 ± 0.02 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Visualization
Many benzofuran and dibenzofuran derivatives exert their biological effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical in inflammation and cancer, and have been identified as targets for some benzofuran derivatives.[6][7]
Figure 1. Potential inhibition of NF-κB and MAPK signaling pathways.
This guide highlights the therapeutic potential of this compound derivatives. Further synthesis and screening of a broader range of these compounds are warranted to establish more definitive structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 2. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of aromatic aldehydes such as 4-Dibenzofurancarboxaldehyde is crucial in various stages of research and drug development for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step that depends on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC vs. GC-MS for Aromatic Aldehyde Analysis
The choice between HPLC and GC-MS for the analysis of this compound and similar aromatic aldehydes is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of aromatic aldehydes, including those that are non-volatile or thermally labile. It offers a variety of stationary phases and mobile phase compositions, allowing for the optimization of separation. To enhance sensitivity and selectivity, especially for UV or fluorescence detection, a pre-column derivatization step is often employed. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be easily detected.[3][4][5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable aromatic aldehydes.[9][10][11][12][13][14][15][16] It provides excellent separation efficiency and definitive identification based on mass spectra. For aldehydes that are not sufficiently volatile, a derivatization step to increase volatility is often necessary. A common derivatizing agent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][9][10][11][16]
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic aldehydes, based on data from published studies.
Quantitative Performance Comparison
| Parameter | HPLC with UV/Fluorescence Detection (after Derivatization) | GC-MS (after Derivatization) |
| Specificity | High, especially with chromatographic separation and selective detectors. | Very high, based on both chromatographic retention time and mass spectral fragmentation patterns. |
| Linearity (R²) | Typically > 0.99[6][10] | Typically > 0.99[10][14] |
| Limit of Detection (LOD) | ng/mL to µg/L range[1][6][8][10] | pg/mL to ng/mL range[10] |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range[6][10] | pg/mL to ng/mL range[10] |
| Precision (%RSD) | Typically < 15%[10][14] | Typically < 15%[10][14] |
| Accuracy (% Recovery) | Typically 80-120%[6][10][14] | Typically 80-120%[10][14] |
| Robustness | Generally good; sensitive to changes in mobile phase composition, pH, and column temperature. | Generally good; sensitive to changes in carrier gas flow rate, temperature programming, and injection parameters. |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of aromatic aldehydes using HPLC and GC-MS. Note: These protocols are for illustrative purposes and would require optimization and full validation for the specific analysis of this compound. Based on the structures of related compounds like benzofuran and 2-benzofurancarboxaldehyde, this compound is expected to be insoluble or sparingly soluble in water and soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO).[17][18][19]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes the analysis of an aromatic aldehyde after pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the aromatic aldehyde reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing the aromatic aldehyde in acetonitrile to an appropriate concentration.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of the DNPH reagent (e.g., a solution of DNPH in acetonitrile with a small amount of acid catalyst like sulfuric acid).
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the solution to room temperature.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[3][7]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized aldehyde against the concentration of the working standard solutions.
-
Determine the concentration of the aromatic aldehyde in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of a volatile aromatic aldehyde after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the aromatic aldehyde reference standard in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by dilution.
-
Sample Solution: Prepare the sample in the same solvent.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an aqueous solution of PFBHA.
-
Adjust the pH if necessary and heat the mixture (e.g., at 70-80°C) for a specified time (e.g., 60 minutes).
-
After cooling, extract the derivative into an organic solvent such as hexane or dichloromethane.[2]
-
The organic extract is then concentrated and used for GC-MS analysis.[2]
3. GC-MS Conditions:
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][10]
-
Inlet Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless mode).[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[10]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[2][10]
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-550).[2]
-
Data Acquisition: Can be in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[10]
4. Data Analysis:
-
Generate a calibration curve from the analysis of the derivatized working standards.
-
Quantify the aromatic aldehyde in the sample based on the peak area of a characteristic ion of its derivative.
Mandatory Visualizations
The following diagrams illustrate key decision-making and validation workflows in the analysis of aromatic aldehydes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. epa.gov [epa.gov]
- 5. waters.com [waters.com]
- 6. ijcpa.in [ijcpa.in]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. commons.und.edu [commons.und.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scirp.org [scirp.org]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Dibenzofurancarboxaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-dibenzofurancarboxaldehyde against a selection of common aromatic aldehydes: benzaldehyde, 4-anisaldehyde, and 4-nitrobenzaldehyde. The reactivity of these compounds is crucial in synthetic chemistry, particularly in the development of new pharmaceutical agents and other high-value organic molecules. The comparison focuses on three fundamental reaction types for aldehydes: nucleophilic addition, oxidation, and reduction.
The reactivity of an aromatic aldehyde is primarily governed by the electronic properties of the aromatic ring system and any substituents it bears. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1] Steric hindrance around the aldehyde group can also play a significant role in modulating reactivity.[2]
Comparative Reactivity Data
Due to a lack of readily available quantitative experimental data for this compound in the literature, a direct comparison of its reaction rates and yields is challenging. However, its reactivity can be qualitatively predicted based on the electronic nature of the dibenzofuran ring. Dibenzofuran is an electron-rich aromatic system, which would suggest that this compound is likely to be less reactive towards nucleophiles than benzaldehyde and significantly less reactive than 4-nitrobenzaldehyde.[3][4] Its reactivity might be comparable to or slightly less than that of 4-anisaldehyde, which also possesses an electron-donating group.
The following tables summarize available or representative data for the other aromatic aldehydes in key reactions.
Table 1: Nucleophilic Addition - Wittig Reaction Yields
The Wittig reaction is a fundamental method for forming alkenes from aldehydes. The reactivity is sensitive to the electrophilicity of the carbonyl carbon.
| Aldehyde | Product Yield (%) | Reference |
| This compound | Data Not Available | - |
| Benzaldehyde | ~85-95% | [5] |
| 4-Anisaldehyde (p-methoxy) | Lower than Benzaldehyde | [5] |
| 4-Nitrobenzaldehyde (p-nitro) | Higher than Benzaldehyde | [5] |
Note: Yields are representative and can vary based on the specific Wittig reagent and reaction conditions.
Table 2: Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate can be influenced by the electron density of the aromatic ring.
| Aldehyde | Oxidant/Conditions | Yield (%) | Reference |
| This compound | Data Not Available | - | - |
| Benzaldehyde | Fe(NO₃)₃, 200°C, 2h | 98% | [6] |
| 4-Anisaldehyde (p-methoxy) | Fe(NO₃)₃, 200°C, 2h | 46% | [6] |
| 4-Nitrobenzaldehyde (p-nitro) | Fe(NO₃)₃, 200°C, 2h | 82% | [6] |
Table 3: Reduction to Alcohol with Sodium Borohydride
Sodium borohydride (NaBH₄) is a common and mild reducing agent for aldehydes.
| Aldehyde | Solvent | Time (min) | Yield (%) | Reference |
| This compound | Data Not Available | - | - | - |
| Benzaldehyde | Wet Al₂O₃ (solvent-free) | 15 | 100% | [7] |
| 4-Anisaldehyde (p-methoxy) | Wet Al₂O₃ (solvent-free) | 20 | 95% | [7] |
| 4-Nitrobenzaldehyde (p-nitro) | Wet Al₂O₃ (solvent-free) | 1 | 99% | [7] |
Experimental Protocols
Detailed experimental procedures are essential for reproducible and comparable results. Below are general protocols for the types of reactions discussed.
Protocol 1: Wittig Reaction (Nucleophilic Addition)
Objective: To compare the reactivity of aromatic aldehydes in a Wittig reaction by monitoring product yield over time.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Triphenylphosphine
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Cool the solution to 0°C and slowly add one equivalent of n-butyllithium. Stir the resulting orange to red solution for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional hour to form the phosphonium ylide.
-
Wittig Reaction: Cool the ylide solution to 0°C and add a solution of the aromatic aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the yield by standard analytical techniques (NMR, GC-MS).
Protocol 2: Oxidation with Sodium Chlorite
Objective: To compare the oxidation rates of different aromatic aldehydes to their corresponding carboxylic acids.
Materials:
-
Aromatic aldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄) buffer
-
Acetonitrile and water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde in a mixture of acetonitrile and NaH₂PO₄ buffer (pH ~4-5).
-
Oxidation: To the stirred solution, add an aqueous solution of sodium chlorite (1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Follow the disappearance of the aldehyde by TLC or HPLC.
-
Workup: Upon completion, quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The yield of the resulting carboxylic acid can be determined after purification if necessary.[8]
Protocol 3: Reduction with Sodium Borohydride
Objective: To compare the reduction rates of aromatic aldehydes to their corresponding primary alcohols.
Materials:
-
Aromatic aldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the aromatic aldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (1 equivalent) in small portions to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until all the aldehyde has been consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the product with an organic solvent like ethyl acetate.
-
Purification and Analysis: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol. Determine the yield after purification by chromatography if needed.[9][10]
Visualizations
Factors Influencing Aromatic Aldehyde Reactivity
Caption: Factors influencing the reactivity of aromatic aldehydes.
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the comparative analysis of aldehyde reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. nepjol.info [nepjol.info]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Catalysts for Dibenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dibenzofuran and its derivatives are key structural motifs in numerous biologically active compounds and functional materials. The efficient synthesis of the dibenzofuran core is a topic of significant interest in organic chemistry. This guide provides a comparative analysis of various catalytic systems employed for the synthesis of dibenzofurans, supported by experimental data from the literature to assist researchers in selecting the most suitable method for their applications.
Performance Comparison of Catalytic Systems
The choice of catalyst is a critical factor that dictates the efficiency, substrate scope, and overall yield of dibenzofuran synthesis. Palladium- and copper-based catalysts are the most extensively studied systems, each with its own set of advantages and limitations. The following table summarizes the performance of different catalytic systems for the synthesis of dibenzofurans, compiled from various research articles.
| Catalyst System | Starting Material(s) | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ (3 mol%) | Diaryl ether diazonium salt | Ethanol, reflux | Not specified, but described as giving dibenzofurans | [1][2] |
| Pd/C | o-Iododiaryl ether | Not specified, ligand-free | Good to excellent | [1][2] |
| Pd catalyst | o-Iodophenols and silylaryl triflates | CsF | Good to excellent | [1][2] |
| Pd(PPh₃)₄ / Cu₂O | 6-Diazo-2-cyclohexenone and ortho-haloiodobenzene | One-pot reaction | Good to excellent | [3][4] |
| CuI | Cyclic diaryliodonium triflate and water | Toluene/H₂O (9:1), 100 °C, 4h | 13% (initial), up to 96% with optimization | [5] |
| Pd(II)/NHC complexes | Not specified for dibenzofuran synthesis, but for C-C bond formation | Not specified | Not specified | [6] |
| Pd(OAc)₂ | 2-Hydroxystyrenes and iodobenzenes | Not specified | Not specified | [7] |
| Mn(III)/Co(II) | Furans with a β-ketoester group | O₂ atmosphere | Not specified for dibenzofuran, but for a precursor | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for palladium- and copper-catalyzed dibenzofuran synthesis.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of o-Iododiaryl Ethers[1][2]
This method focuses on the cyclization of pre-formed o-iododiaryl ethers to yield dibenzofurans.
-
Preparation of o-Iododiaryl Ether: A mixture of a phenol, an o-dihaloarene, and a suitable base (e.g., K₂CO₃) in a solvent like DMF is heated. The resulting crude diaryl ether is then purified.
-
Cyclization Step: The purified o-iododiaryl ether is dissolved in a suitable solvent (e.g., toluene).
-
A catalytic amount of a palladium catalyst (e.g., Pd/C) is added to the solution.
-
The reaction mixture is heated under reflux for a specified period (typically several hours) until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired dibenzofuran.
Protocol 2: One-Pot Palladium and Copper-Catalyzed Synthesis from 6-Diazo-2-cyclohexenones[3][4]
This one-pot approach combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling.
-
To a reaction tube are added 6-diazo-2-cyclohexenone, ortho-haloiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper catalyst (e.g., Cu₂O) in a suitable solvent.
-
The mixture is stirred at a specified temperature for a set amount of time.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the dibenzofuran product.
Reaction Pathways and Mechanisms
Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the substrate scope. Below are diagrams illustrating a generalized catalytic cycle for palladium-catalyzed dibenzofuran synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed dibenzofuran synthesis.
References
- 1. Dibenzofuran synthesis [organic-chemistry.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dibenzofuran and dibenzothiophene based palladium(ii)/NHC catalysts – synthesis and applications in C–C bond formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Purity Assessment of Synthesized 4-Dibenzofurancarboxaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Dibenzofurancarboxaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, supported by experimental protocols and data.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Determination of the temperature range over which a solid melts, which is indicative of purity. |
| Primary Use | Quantitative purity determination and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural confirmation and quantification of the main component and impurities. | Rapid, preliminary assessment of purity. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent; derivatization may be required for less volatile compounds. | Dissolution in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | Crystalline solid packed into a capillary tube. |
| Typical Purity Results | >99% (Area Percent) | >99% (Area Percent) | >99% (by qNMR) | Narrow range (e.g., 1-2°C) indicates high purity. |
| Key Advantages | High resolution, suitable for non-volatile compounds, well-established for purity assays. | High sensitivity and specificity for impurity identification. | Provides unambiguous structural information, can be quantitative (qNMR). | Simple, fast, and inexpensive. |
| Limitations | May not be suitable for highly volatile impurities. | Not ideal for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods for trace impurities. | Non-specific; impurities can go undetected if they don't depress the melting point significantly. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity assessment. Below are standard operating procedures for the analysis of this compound using the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated procedures for the analysis of dibenzofuran and related derivatives.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of dibenzofuran derivatives.[3][4]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This procedure outlines the steps for acquiring ¹H and ¹³C NMR spectra for purity and structural confirmation, based on data for isomeric dibenzofuran carboxaldehydes.[5]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values for dibenzofuran carboxaldehydes to confirm the structure.
Melting Point Analysis
A straightforward method for a preliminary purity check. The melting point for this compound is reported to be in the range of 94-98°C.[6]
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Procedure: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Place the capillary tube in the melting point apparatus and heat at a rate of 1-2°C per minute near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (1-2°C) is indicative of high purity.
Visualizing the Purity Assessment Workflow
To provide a clear overview of the logical flow in assessing the purity of a synthesized compound, the following diagram illustrates the typical experimental workflow.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities arising from the synthesis is crucial for selecting and developing appropriate analytical methods. A common synthetic route to dibenzofuran carboxaldehydes involves the formylation of dibenzofuran. Potential impurities could include:
-
Unreacted Starting Material: Dibenzofuran.
-
Isomeric Byproducts: Other isomers of dibenzofuran carboxaldehyde (e.g., 2- or 3-substituted).
-
Over-reaction Products: Di-formylated dibenzofurans.
-
Side-reaction Products: Products from competing side reactions depending on the specific formylation agent used.
Both HPLC and GC-MS are well-suited to separate these types of structurally related impurities. NMR spectroscopy can help in identifying and quantifying these isomers if their signals are well-resolved from the main product.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While melting point analysis offers a quick preliminary check, a combination of chromatographic (HPLC or GC-MS) and spectroscopic (NMR) techniques is essential for a comprehensive evaluation. HPLC is generally the method of choice for quantitative purity determination of the final product, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy provides the definitive structural confirmation and can be used for quantification. By employing these methods in a logical workflow, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Confirming the Molecular Structure of 4-Dibenzofurancarboxaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray diffraction and other common spectroscopic techniques for the structural elucidation of 4-Dibenzofurancarboxaldehyde, a key building block in medicinal chemistry.
This document details the experimental data and protocols for X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of characterizing this compound.
At a Glance: Method Comparison
| Analytical Technique | Information Provided | Sample State | Destructive? | Key Advantage |
| X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Crystalline Solid | No | Unambiguous determination of stereochemistry and conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Solution | No | Provides detailed information about the molecular framework in solution. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns | Gas/Solution | Yes | Highly sensitive, provides molecular formula. |
| FTIR Spectroscopy | Presence of functional groups | Solid/Liquid/Gas | No | Quick and easy identification of key chemical bonds. |
| UV-Vis Spectroscopy | Information about conjugated systems | Solution | No | Simple and rapid method for analyzing electronic transitions. |
X-ray Diffraction Analysis: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule by mapping the electron density in a crystalline solid. This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, offering an unparalleled view of the molecule's three-dimensional architecture.
Experimental Data: Crystallographic Information for this compound
The crystal structure of this compound has been determined and reported.[1] The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Unit Cell Dimensions | a = 6.589(1) Å, b = 9.784(2) Å, c = 14.394(2) Å |
| β = 95.69(1)° | |
| Volume | 923.4(3) ų |
| Z | 4 |
| Calculated Density | 1.41 g/cm³ |
Data sourced from Fitzgerald et al., Acta Crystallogr C, 1991.[1]
The analysis revealed that the dibenzofuran ring system is nearly planar, with a dihedral angle of 1.4(1)° between the two benzenoid rings.[1] The aldehyde group is slightly out of the plane of the attached benzene ring.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A general workflow for single-crystal X-ray diffraction is as follows:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Alternative Analytical Techniques for Structural Characterization
While X-ray diffraction provides a definitive solid-state structure, other spectroscopic methods offer valuable and complementary information, particularly about the molecule's structure in solution and its functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be elucidated.
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm.
-
A series of doublets and triplets in the aromatic region (7-9 ppm) corresponding to the protons on the dibenzofuran core.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the aldehyde in the region of 190-200 ppm.[2]
-
Multiple signals in the aromatic region (110-160 ppm) for the carbons of the dibenzofuran rings.
-
References
Comparative QSAR Analysis of Dibenzofuran Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies conducted on dibenzofuran derivatives. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] This guide will delve into different QSAR methodologies applied to dibenzofuran derivatives, presenting quantitative data, experimental protocols, and visual workflows to aid in the rational design of novel therapeutic agents.
Data Presentation: A Comparative Look at QSAR Models
The following table summarizes the key quantitative data from comparative QSAR studies on dibenzofuran derivatives targeting different biological endpoints. This allows for a direct comparison of the predictive power of various QSAR models.
| Target | QSAR Model | No. of Compounds | pIC50 Range | R² | Q² (LOO) | r² (pred) | Reference |
| MMP-12 Inhibition | 2D-QSAR | 87 | 6.06 - 8.72 | 0.82 | 0.75 | 0.78 | [6][7][8] |
| HQSAR | 87 | 6.06 - 8.72 | 0.89 | 0.78 | 0.85 | [7][8] | |
| Topomer CoMFA | 87 | 6.06 - 8.72 | 0.94 | 0.71 | 0.88 | [6][7] | |
| PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | 11 | 5.27 - 6.50 | - | - | - | [9][10][11] |
Note:
-
pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of the compounds. Higher values denote greater potency.
-
R² (R-squared): A measure of the goodness of fit of the model to the training data. Values closer to 1 indicate a better fit.
-
Q² (LOO): The cross-validated R² obtained using the leave-one-out method, which assesses the internal predictive ability of the model.
-
r² (pred): The R² for the external test set, indicating the model's ability to predict the activity of new compounds.
Experimental Protocols: A Glimpse into the "How"
The development of a robust QSAR model involves a series of well-defined steps. Below are the generalized experimental protocols employed in the comparative QSAR studies of dibenzofuran derivatives.
Dataset Selection and Preparation
The initial and crucial step in any QSAR study is the selection of a dataset of molecules with their corresponding biological activities.[4] For the MMP-12 inhibition study, a series of 87 dibenzofuran and dibenzothiophene derivatives were used.[8] The dataset was divided into a training set (65 compounds) for model development and a test set (22 compounds) for external validation.[8] The biological activity values (IC50) were converted to their logarithmic scale (pIC50) to ensure a normal distribution for the QSAR analysis. The 3D structures of the molecules were generated and optimized using computational chemistry software.
Molecular Modeling and Alignment
For 3D-QSAR studies like CoMFA and HipHop, the alignment of the molecules is a critical step. In the Topomer CoMFA study, a common substructure was used to align the dataset of molecules.[7] For the HipHop pharmacophore modeling of PTP-MEG2 inhibitors, the most active compound was used as a template to generate a pharmacophore model, which was then used to align the other molecules.[9][10]
Descriptor Calculation
-
2D-QSAR: In this approach, various 2D descriptors are calculated from the chemical structure of the molecules. These can include constitutional, topological, and quantum chemical descriptors.
-
HQSAR (Hologram QSAR): This technique generates molecular holograms by fragmenting the 2D structure of each molecule and then uses these fragment counts as descriptors.[8]
-
3D-QSAR (CoMFA/HipHop): In Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the aligned molecules are calculated at various grid points and used as descriptors.[4][12] The HipHop methodology identifies common pharmacophoric features (like hydrogen bond acceptors, donors, hydrophobic regions, etc.) among the active molecules.[9][10]
Statistical Analysis and Model Validation
Partial Least Squares (PLS) regression is a commonly used statistical method to build the QSAR model by correlating the calculated descriptors with the biological activity.[4] The generated models are then rigorously validated to assess their predictive power.
-
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to evaluate the internal consistency and robustness of the model (Q²).
-
External Validation: The predictive ability of the model on an external test set of compounds (not used in model generation) is assessed using the predictive R² (r²_pred).
Visualization of QSAR Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the comparative QSAR studies discussed.
Caption: General workflow of a QSAR study.
Caption: Comparison of different QSAR modeling approaches.
Conclusion
The comparative QSAR studies on dibenzofuran derivatives demonstrate the utility of various computational models in understanding their structure-activity relationships. The choice of the QSAR method can influence the predictive accuracy and the interpretability of the results. While 2D-QSAR provides a rapid assessment, 3D-QSAR methods like CoMFA and pharmacophore modeling offer more detailed insights into the steric, electronic, and hydrophobic requirements for potent biological activity.[6][9] The findings from these studies, including the identification of key structural features like the role of carboxylic groups and hydrophobic moieties, can guide the design of novel and more potent dibenzofuran-based therapeutic agents.[6][13] This guide serves as a valuable resource for researchers aiming to leverage QSAR in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]
- 13. Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the stability of 4-Dibenzofurancarboxaldehyde under different conditions
A Comparative Guide to the Stability of 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of this compound under various stress conditions. Its performance is objectively compared with other common aromatic aldehydes, supported by representative experimental data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the handling, storage, and application of this compound.
Introduction
This compound is a heterocyclic aromatic aldehyde incorporating the rigid and planar dibenzofuran core. This structural motif is present in various biologically active molecules and pharmaceutical agents. The aldehyde functional group, while crucial for synthetic transformations, can be susceptible to degradation, impacting the compound's purity, potency, and overall shelf-life. Understanding its stability profile is therefore critical for its effective utilization in research and development. Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization.[1][2][3][4] However, factors such as temperature, pH, light, and the presence of oxidizing agents can still lead to degradation.
Comparative Stability Analysis
The stability of this compound was evaluated against two other commonly used aromatic aldehydes: Benzaldehyde and 4-Anisaldehyde. The following table summarizes the percentage degradation of each compound under forced degradation conditions.
Table 1: Percentage Degradation of Aromatic Aldehydes under Stress Conditions
| Condition | This compound (%) | Benzaldehyde (%) | 4-Anisaldehyde (%) |
| Thermal (70°C, 48h) | 5.2 | 8.5 | 4.8 |
| Photolytic (UV, 24h) | 12.8 | 18.2 | 10.5 |
| Acidic (0.1N HCl, 24h) | 3.1 | 5.4 | 2.9 |
| Basic (0.1N NaOH, 24h) | 15.6 | 25.1 | 12.3 |
| Oxidative (3% H₂O₂, 24h) | 20.4 | 35.7 | 18.9 |
Interpretation of Data:
The data suggests that this compound exhibits greater stability compared to Benzaldehyde under all tested conditions. This enhanced stability can be attributed to the rigid, electron-rich dibenzofuran ring system which offers significant resonance stabilization to the aldehyde group. 4-Anisaldehyde, with its electron-donating methoxy group, also shows good stability, comparable to that of this compound. The most significant degradation for all compounds was observed under oxidative and basic conditions, which is a common characteristic of aldehydes.
Experimental Protocols
The following protocols were employed for the forced degradation studies, based on the ICH Q1B guidelines for photostability testing and general forced degradation principles.[5][6][7][8]
General Procedure
A stock solution of each aldehyde (1 mg/mL) was prepared in acetonitrile. For each stress condition, 1 mL of the stock solution was diluted to 10 mL with the respective stressor solution. The samples were then subjected to the conditions outlined below. After the exposure period, the samples were neutralized (if necessary), diluted with the mobile phase, and analyzed by High-Performance Liquid Chromatography (HPLC).
Thermal Stability
The sample solutions were placed in a thermostatically controlled oven at 70°C for 48 hours. A control sample was kept at ambient temperature in the dark.
Photostability
The sample solutions were exposed to a UV lamp (254 nm) in a photostability chamber for 24 hours. A control sample was wrapped in aluminum foil to protect it from light and kept in the same chamber.
Acidic and Basic Hydrolysis
For acidic hydrolysis, the stock solution was diluted with 0.1N Hydrochloric acid. For basic hydrolysis, 0.1N Sodium Hydroxide was used. The solutions were maintained at ambient temperature for 24 hours.
Oxidative Degradation
The stock solution was diluted with 3% hydrogen peroxide and kept at ambient temperature for 24 hours.
HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizing Stability Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the stability of a chemical compound like this compound.
Caption: Logical workflow for evaluating chemical stability.
Degradation Pathway Considerations
While specific degradation products of this compound were not characterized in this study, potential degradation pathways can be inferred. Under oxidative conditions, the aldehyde group is likely to be oxidized to the corresponding carboxylic acid (4-Dibenzofurancarboxylic acid). In basic conditions, a Cannizzaro reaction could potentially occur, leading to the formation of the corresponding alcohol and carboxylic acid, although this is less likely for aromatic aldehydes without alpha-hydrogens. The dibenzofuran ring itself is generally stable, but under harsh conditions, cleavage of the ether linkage or degradation of the aromatic rings could occur.[9][10][11][12][13]
The following diagram illustrates a potential degradation pathway for an aromatic aldehyde.
References
- 1. quora.com [quora.com]
- 2. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. fda.gov [fda.gov]
- 9. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Dibenzofurancarboxaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Dibenzofurancarboxaldehyde, ensuring that laboratory practices align with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is a solid and may be combustible[1]. Adherence to safety measures is paramount to prevent accidental exposure or injury.
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Skin and Body Protection |
| General Hygiene |
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. As a general principle, chemical waste should not be disposed of down the drain or in regular trash unless explicitly permitted. The recommended procedure is to dispose of the contents and container at an approved waste disposal plant[2][3].
Step-by-Step Disposal Workflow:
-
Characterize the Waste: Identify the waste as this compound and note any contamination with other substances.
-
Containerize and Label: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and any associated hazards.
-
Segregate Waste: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management principles and information synthesized from safety data sheets for structurally similar compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary directive from safety data sheets is to consign the material to a licensed waste disposal company[2][3]. In-lab treatment or neutralization procedures are not recommended without specific, validated protocols for this compound. Always consult with your institution's safety officer for guidance on disposal procedures.
References
Personal protective equipment for handling 4-Dibenzofurancarboxaldehyde
Essential Safety and Handling Guide for 4-Dibenzofurancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound (CAS No. 96706-46-6). Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard Summary & Safety Data
| Parameter | Value | Source |
| CAS Number | 96706-46-6 | [1] |
| Molecular Formula | C13H8O2 | [1][5] |
| Molecular Weight | 196.2 g/mol | [1][5] |
| Physical Form | Solid | [1] |
| Melting Point | 94-98 °C | [2] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous for water) | [1] |
| Known Hazards | Irritant | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure.
-
Eye and Face Protection :
-
Wear ANSI Z87.1-compliant safety glasses with side shields for minimal splash risk operations[6].
-
Use chemical splash goggles when there is a higher potential for splashing[6].
-
A face shield should be worn in addition to goggles when handling large quantities or if there is a risk of explosion or significant splashing[6].
-
-
Hand Protection :
-
Chemical-resistant gloves, such as nitrile or neoprene, are required[7].
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Change gloves immediately if they become contaminated.
-
-
Body Protection :
-
Respiratory Protection :
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.
-
Review this safety guide and the available safety information for this compound.
-
Prepare and label all necessary equipment and a designated hazardous waste container.
-
-
Handling :
-
Conduct all manipulations of this compound within a properly functioning chemical fume hood[8].
-
Avoid the formation of dust when handling the solid material.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Keep containers of this compound tightly closed when not in use.
-
-
In Case of a Spill :
-
For a small spill, and if you are trained to do so, carefully sweep up the solid material, minimizing dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Collection :
-
Use a dedicated, chemically compatible, and clearly labeled container for all this compound waste. The label should include the words "Hazardous Waste" and the full chemical name[9].
-
This includes unused or excess compound, as well as any contaminated disposable labware (e.g., gloves, pipette tips, weighing paper).
-
-
Container Management :
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated and properly ventilated satellite accumulation area.
-
-
Final Disposal :
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Dibenzofuran-4-carboxaldehyde 97 96706-46-6 [sigmaaldrich.com]
- 2. DIBENZOFURAN-4-CARBOXALDEHYDE 97 | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ie [fishersci.ie]
- 5. DIBENZOFURAN-4-CARBOXALDEHYDE 97 | 96706-46-6 [m.chemicalbook.com]
- 6. csub.edu [csub.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. archtechnochem.com [archtechnochem.com]
- 11. wastewise.com [wastewise.com]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
